molecular formula C8H9NO B193301 4-Methylbenzamide CAS No. 619-55-6

4-Methylbenzamide

Cat. No.: B193301
CAS No.: 619-55-6
M. Wt: 135.16 g/mol
InChI Key: UHBGYFCCKRAEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzamide serves as a versatile chemical scaffold and critical precursor in medicinal chemistry and drug discovery research. Its structure is frequently employed in the design and synthesis of novel small-molecule protein kinase inhibitors, which are a major focus in targeted cancer therapy . The this compound moiety is a key structural component in potential anticancer compounds, where it can act as a flexible linker, enabling interactions with hydrophobic regions of enzyme active sites . Research indicates that derivatives incorporating this fragment have demonstrated promising inhibitory activity against various cancer cell lines, including chronic myelogenous leukemia (K562) and promyelocytic leukemia (HL-60), and can induce apoptosis and cell cycle arrest . Furthermore, the this compound structure can be functionalized to create compounds that bind to protein kinases as either ATP-competitive (Type 1) or allosteric (Type 2) inhibitors, modulating drug selectivity . Beyond oncology, this chemical motif is integral to synthesizing bis-amide compounds and other complex molecules with potential applications in materials science and as ligands for metal coordination . Its utility as a synthetic intermediate makes this compound a valuable compound for researchers developing new pharmacologically active agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBGYFCCKRAEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060705
Record name 4-Methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-55-6
Record name 4-Methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-toluamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLUAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0V326V2F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzamide: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzamide, also known as p-toluamide, is an organic compound with significant applications in chemical synthesis and potential pharmacological relevance. It serves as a key intermediate in the production of various chemicals and has been investigated for its biological activities, including its role as a p38 kinase inhibitor.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound and the methodologies employed for its structure elucidation, tailored for professionals in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in scientific research and drug development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO[1][2][3][4][5]
Molecular Weight 135.16 g/mol [1][2][5]
CAS Number 619-55-6[1][5]
Melting Point 159-163 °C[1][2][4][6][7][8]
Boiling Point 270.4 ± 19.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Appearance White solid[9]
LogP 1.20[2]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its handling, reaction setup, and formulation.

SolventSolubilitySource
WaterSparingly soluble[3]
Diethyl EtherVery soluble[3]
EthanolVery soluble[3]
BenzeneSparingly soluble[3]
ChloroformSparingly soluble[3]
Trifluoroacetic acidSoluble[3]

Structure Elucidation

The definitive identification and confirmation of the chemical structure of this compound are accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Spectroscopic Data
TechniqueKey ObservationsSource
¹H NMR Signals corresponding to the methyl protons, aromatic protons, and amide protons.[10][11][12][13]
¹³C NMR Resonances for the methyl carbon, aromatic carbons, and the carbonyl carbon.[10][11]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the carbonyl group, and aromatic C-H stretching.[5][11][14][15][16]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[10][11][17]

A logical workflow for the comprehensive analysis and structure elucidation of this compound is depicted below. This diagram illustrates the sequential process from initial synthesis or acquisition to final structural confirmation.

G Workflow for the Structure Elucidation of this compound cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation mp->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis, purification, and structural elucidation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.[12]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to assign the protons and carbons to their respective positions in the molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[11][16] For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of functional groups, such as the N-H and C=O bonds of the amide group.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[10]

  • Ionization Method: Electron Ionization (EI) is a common method.[17]

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

  • Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides additional structural information by showing how the molecule breaks apart under the experimental conditions.

Biological Activity and Potential Applications

This compound has been identified as an inhibitor of p38 kinase, a key enzyme in cellular signaling pathways involved in inflammation and stress responses.[1] This inhibitory activity suggests its potential as a starting point for the development of novel therapeutic agents.

The diagram below illustrates a simplified representation of a signaling pathway that could be inhibited by a compound like this compound.

G Simplified p38 Kinase Signaling Pathway Inhibition stress Cellular Stress / Inflammatory Signal p38 p38 Kinase stress->p38 downstream Downstream Effectors p38->downstream inhibitor This compound inhibitor->p38 response Cellular Response (e.g., Inflammation) downstream->response

Caption: Inhibition of the p38 kinase signaling pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, solubility, and structural elucidation of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. The combination of tabulated data, detailed methodologies, and visual workflows aims to facilitate a comprehensive understanding of this important chemical entity.

References

Spectroscopic Analysis of 4-Methylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methylbenzamide, a key chemical intermediate in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
7.69Doublet (d)2HAr-H (ortho to C=O)CDCl₃
7.22Doublet (d)2HAr-H (meta to C=O)CDCl₃
6.49Broad Singlet (bs)1HNHCDCl₃
2.39Singlet (s)3HCH₃CDCl₃

Note: Data sourced from a 500 MHz spectrometer.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignmentSolvent
168.0C=ODMSO-d₆
141.5Ar-C (para to C=O)DMSO-d₆
131.5Ar-C (ipso to C=O)DMSO-d₆
128.8Ar-CH (meta to C=O)DMSO-d₆
127.5Ar-CH (ortho to C=O)DMSO-d₆
21.0CH₃DMSO-d₆

Note: Data interpretation based on typical chemical shifts for substituted benzamides.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (Amide)
~3030MediumAr-H stretch
~2920MediumC-H stretch (methyl)
~1660StrongC=O stretch (Amide I)
~1610MediumN-H bend (Amide II)
~1400-1600Medium-StrongAromatic C=C stretches

Note: Approximate values based on typical spectra of aromatic amides.

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
135High[M]⁺ (Molecular Ion)
119Base Peak[M-NH₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Note: Data from Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[3][4]

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine spectrum, 8-16 scans are typically sufficient.

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate acquisition parameters. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid this compound to identify its functional groups.[5][6][7][8]

Materials:

  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[8]

    • Add approximately 100-200 mg of dry IR-grade KBr to the mortar.[8]

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the die of the pellet press.

    • Distribute the powder evenly.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6][9]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an Electron Ionization (EI) source[10]

  • Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the ion source. For a solid sample, a direct insertion probe can be used, which is heated to volatilize the sample.[11] Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is first vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10]

    • This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[10]

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet Grinding with KBr & Pressing Sample->KBr Pellet for IR Vaporization Vaporization Sample->Vaporization for MS NMR NMR Dissolution->NMR IR IR KBr Pellet->IR MS MS Vaporization->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow for this compound.

Structure_Elucidation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound (C₈H₉NO) H_NMR ¹H NMR Connectivity Proton Environment & Connectivity H_NMR->Connectivity C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Connectivity->Structure Carbon_Skeleton->Structure IR_Spec IR Functional_Groups Functional Groups (Amide, Aromatic) IR_Spec->Functional_Groups Functional_Groups->Structure Mass_Spec MS Molecular_Formula Molecular Weight (135.16 g/mol) Mass_Spec->Molecular_Formula Molecular_Formula->Structure

Information from Spectroscopic Techniques for Structural Elucidation.

References

Solubility Profile of 4-Methylbenzamide in Various Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzamide (also known as p-toluamide) in various organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on delivering a robust framework for its solubility determination and analysis. It outlines established experimental protocols, data presentation standards, and thermodynamic modeling techniques based on studies of structurally analogous compounds. This guide is intended to equip researchers and professionals in drug development and chemical sciences with the necessary tools and methodologies to conduct their own solubility studies on this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₉NO. It is a derivative of benzamide and a structural isomer of N-methylbenzamide. The presence of the methyl group on the benzene ring and the amide functional group influences its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is crucial for various applications, including reaction chemistry, purification, formulation development, and assessing its potential bioavailability in pharmaceutical contexts.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₉NO
Molar Mass 135.16 g/mol [1]
Melting Point 161-163 °C[2]
Appearance White to off-white powder or crystalline solid[2]

Qualitative Solubility Profile

Based on available literature, the qualitative solubility of this compound in several organic solvents has been described as follows:

SolventQualitative Solubility
Diethyl EtherVery Soluble[3]
EthanolVery Soluble[3]
MethanolSoluble[2]
Trifluoroacetic AcidSoluble[3]
BenzeneSparingly Soluble[3]
ChloroformSparingly Soluble[3]
WaterSparingly Soluble[3]

This qualitative information provides a preliminary understanding of the types of solvents that are likely to be effective in dissolving this compound. The high solubility in polar protic solvents like ethanol and methanol, as well as in a polar aprotic solvent like diethyl ether, suggests that both hydrogen bonding and polarity play a significant role in its dissolution.

Experimental Protocols for Quantitative Solubility Determination

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: The vials are sealed to prevent solvent evaporation and placed in a thermostatic shaker or water bath set to a constant temperature. The samples are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant or by filtration through a syringe filter (e.g., 0.45 µm).

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of this compound is used for quantification.

    • UV-Vis Spectroscopy: Suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum. A calibration curve is also required.

    • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid this compound is determined.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility, particularly when a pure solid can be recovered. Studies on the solubility of 4-aminobenzamide have successfully employed this method.[4]

Methodology:

  • Sample Preparation: A known mass of the solvent is placed in a jacketed glass vessel maintained at a constant temperature.

  • Equilibration: An excess of this compound is added to the solvent, and the mixture is continuously stirred for a sufficient time to reach equilibrium.

  • Sampling and Analysis: Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle. A known mass of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.

  • Mass Determination: The withdrawn sample is weighed, and the solvent is evaporated. The remaining mass of the solid this compound is then determined. The solubility is expressed as a mole fraction or mass fraction.

Data Presentation

Quantitative solubility data is most effectively presented in tabular format, allowing for easy comparison across different solvents and temperatures. The following tables are illustrative examples of how the experimental data for this compound's solubility would be presented.

Table 1: Illustrative Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

T (K)MethanolEthanolAcetoneEthyl Acetate
283.15x₁x₂x₃x₄
293.15y₁y₂y₃y₄
303.15z₁z₂z₃z₄
313.15a₁a₂a₃a₄
323.15b₁b₂b₃b₄

Table 2: Illustrative Solubility of this compound in g/100g of Solvent at Different Temperatures (°C)

T (°C)MethanolEthanolAcetoneEthyl Acetate
10m₁m₂m₃m₄
20n₁n₂n₃n₄
30p₁p₂p₃p₄
40q₁q₂q₃q₄
50r₁r₂r₃r₄

Thermodynamic Modeling of Solubility

To enhance the utility of experimental solubility data, it can be correlated with various thermodynamic models. These models can be used to predict solubility at different temperatures and to derive thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy. For benzamide derivatives, the modified Apelblat, NRTL, and Wilson models have been shown to provide good correlation with experimental data.[4]

  • Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature.

  • NRTL (Non-Random Two-Liquid) Model: This model is based on the concept of local composition and is widely used for describing the phase equilibria of liquid mixtures.

  • Wilson Model: Another local composition model that is effective for correlating the activity coefficients of components in a liquid mixture.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Solid (this compound) prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitation at Constant Temperature (24-72 hours) prep_vial->equilibration Incubate separation Centrifugation or Filtration equilibration->separation Reach Equilibrium analysis Quantification of Supernatant/Filtrate (e.g., HPLC, Gravimetric) separation->analysis Collect Clear Solution result Solubility Data analysis->result Calculate Solubility

Experimental workflow for solubility determination.
Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_system System Conditions solute_polarity Polarity (Amide Group) solubility Solubility of This compound solute_polarity->solubility solute_hbond Hydrogen Bonding Capacity (Donor and Acceptor) solute_hbond->solubility solute_size Molecular Size and Shape solute_size->solubility solute_crystal Crystal Lattice Energy solute_crystal->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively reported in the public domain, this technical guide provides a comprehensive framework for researchers to determine and analyze its solubility profile. By employing standard experimental protocols such as the isothermal shake-flask method and leveraging established thermodynamic models, a thorough understanding of the solubility of this compound can be achieved. This information is critical for the effective design of chemical processes, formulation development, and for advancing the scientific understanding of this compound.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Methylbenzamide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological targets or definitive mechanism of action for the compound 4-methylbenzamide itself. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action based on the well-documented activities of the broader benzamide class of molecules and derivatives of the this compound scaffold. The information presented is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this chemical structure.

Introduction

The benzamide moiety is a cornerstone scaffold in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets. Its structural simplicity and synthetic tractability have led to its incorporation into numerous therapeutic agents. This compound, a simple derivative, serves as a key building block and structural linker in more complex molecules. While direct pharmacological data on this compound is sparse, the activities of its parent compound, benzamide, and its more complex derivatives strongly suggest two primary avenues of biological action: inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes and modulation of protein kinase activity. This guide will explore these potential mechanisms in detail, presenting quantitative data from related compounds, outlining relevant experimental protocols, and visualizing the core biological pathways.

Potential Mechanism 1: PARP Inhibition

The most established biological role for the benzamide scaffold is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1] PARPs, particularly PARP1, are critical enzymes in the cellular response to DNA damage.[2][3] They act as DNA damage sensors, and upon detecting a single-strand break (SSB), they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[4][5] This process, known as PARylation, creates a scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6]

Benzamide acts as a competitive inhibitor by binding to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the use of the substrate NAD+ and thereby halting PAR chain synthesis.[1] This inhibition of DNA repair can be therapeutically exploited. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are critical for homologous recombination, a major double-strand break repair pathway), inhibiting PARP leads to an accumulation of unrepaired SSBs.[7] During DNA replication, these SSBs are converted into toxic double-strand breaks, which cannot be repaired efficiently in the absence of functional homologous recombination, leading to cell death through a concept known as synthetic lethality.[8]

Signaling Pathway: PARP1 in Single-Strand Break Repair

PARP1_SSBR_Pathway cluster_PARP_activation PARP1 Activation & PAR Synthesis cluster_Repair_Process DNA Repair Cascade DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive senses PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARP1_active->Recruitment PARylates self & histones NAD NAD+ NAD->PARP1_active substrate Repair Single-Strand Break Repair (BER) Recruitment->Repair Benzamide This compound (or other Benzamides) Benzamide->PARP1_active Inhibits

PARP1-mediated DNA single-strand break repair and its inhibition by benzamides.
Quantitative Data: PARP Inhibition by Benzamide Derivatives

The following table summarizes the inhibitory potency of various benzamide derivatives against PARP enzymes. This data provides a benchmark for the potential activity of this compound.

Compound NameTargetIC50Cell Line / Assay TypeReference
3-AminobenzamidePARP~30 µMEnzymatic Assay[9]
4-(4-cyanophenoxy)benzamidePARP102.3 µMIn Vitro Enzymatic Assay[10]
3-(4-carbamoylphenoxy)benzamidePARP100.22 µMIn Vitro Enzymatic Assay[10]
Compound 23f (urea-based benzamide)PARP-15.17 nMEnzymatic Assay[11]
Compound 27f (urea-based benzamide)PARP-16.06 nMEnzymatic Assay[11]
Compound 13f (benzamidophenyl scaffold)PARP-10.25 nMEnzymatic Assay[12][13]

Potential Mechanism 2: Protein Kinase Inhibition

A second major area of activity for this compound derivatives is the inhibition of protein kinases. In this context, the this compound core often functions as a flexible linker or backbone to which other pharmacophoric groups are attached.[14][15] These derivatives have been designed to target specific oncogenic kinases, such as Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key drivers in certain cancers.[14]

Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a common feature of cancer, leading to uncontrolled cell proliferation, survival, and migration.[16] Inhibitors typically act by competing with ATP for binding to the kinase's active site (Type 1 inhibitors) or by binding to an allosteric site on the inactive conformation of the kinase (Type 2 inhibitors).[14] Molecular modeling of some this compound derivatives suggests they can act as either Type 1 or Type 2 inhibitors, depending on the nature of their substituents.[15]

Signaling Pathway: Representative PDGFR Signaling

PDGFR_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK RAS/MAPK Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR binds PDGFR_active Dimerized & Autophosphorylated PDGFR PDGFR->PDGFR_active activates PI3K PI3K PDGFR_active->PI3K recruits & activates RAS RAS PDGFR_active->RAS recruits & activates AKT Akt PI3K->AKT Downstream Cell Proliferation, Survival, Migration AKT->Downstream RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream Inhibitor This compound Derivative Inhibitor->PDGFR_active Inhibits

PDGFR signaling cascade and its inhibition by targeted kinase inhibitors.
Quantitative Data: Kinase Inhibition and Antiproliferative Activity of this compound Derivatives

The tables below summarize the activity of synthesized this compound derivatives against various kinases and cancer cell lines.

Table 2: Receptor Tyrosine Kinase Inhibition by this compound Derivatives

CompoundTarget Kinase% Inhibition at 1 µMReference
Compound 7 PDGFRα45%[14]
Compound 7 PDGFRβ38%[14]
Compound 9 PDGFRα36%[14]
Compound 9 PDGFRβ39%[14]
Compound 10 PDGFRα42%[14]
Compound 10 PDGFRβ41%[14]

Table 3: Antiproliferative Activity (IC50) of this compound Derivatives

CompoundK562 (Leukemia)HL-60 (Leukemia)OKP-GS (Renal)Reference
Compound 7 2.27 µM1.42 µM4.56 µM[14]
Compound 10 2.53 µM1.52 µM24.77 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of compounds like this compound and its derivatives. Below are generalized protocols for key assays based on the cited literature.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[14]

  • Reaction Setup: In a 384-well plate, combine the target kinase (e.g., recombinant Bcr-Abl or PDGFR), the specific peptide substrate, and the test compound (e.g., a this compound derivative) at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP (e.g., 50 µM). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the first step back into ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.[17]

Protocol 2: Cell-Based PARP Activity Assay (ELISA)

This protocol measures the inhibition of PARP activity within cells by quantifying the levels of PAR.[18]

  • Cell Culture: Seed a chosen cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow cells to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage to stimulate PARP activity by adding an agent like H₂O₂ (e.g., 20 µM) or MMS and incubate for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and add a cell lysis buffer.

  • Protein Quantification: Determine and normalize the protein concentration of each lysate using a BCA assay.

  • PAR ELISA: Add the normalized cell lysates to a PAR-antibody-coated 96-well plate. Follow the kit manufacturer's instructions for incubation with detection antibodies and substrate.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader.

  • Analysis: A reduction in signal in compound-treated wells compared to the vehicle control indicates inhibition of PARP activity.

Protocol 3: Cell Viability / Antiproliferative Assay (MTT/AlamarBlue Method)

This assay determines the effect of a compound on cell proliferation and viability.[19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the assay period. Allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT: Add MTT solution (to a final concentration of ~0.5 mg/ml) to each well and incubate for 1-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.[20]

    • For AlamarBlue: Add AlamarBlue reagent (typically 10% v/v) to each well and incubate for 4-6 hours. Metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.[19]

  • Data Acquisition: Read the absorbance (for MTT, ~570 nm) or fluorescence (for AlamarBlue, Ex/Em ~544/590 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells (100% viability) and calculate the concentration that causes 50% inhibition of cell growth (IC50 or GI50).

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis (e.g., this compound Derivative) biochem_assay Primary Screening: In Vitro Enzymatic Assay (e.g., PARP or Kinase) start->biochem_assay inactive Inactive Compounds biochem_assay->inactive Low Activity active Active 'Hits' biochem_assay->active High Activity dose_response Dose-Response Analysis (IC50 Determination) active->dose_response cell_based Secondary Screening: Cell-Based Assays dose_response->cell_based target_engagement Target Engagement (e.g., Cellular PARP Assay) cell_based->target_engagement cell_viability Functional Outcome (Cell Viability / Proliferation) cell_based->cell_viability lead_opt Lead Optimization (SAR Studies) target_engagement->lead_opt cell_viability->lead_opt

Generalized workflow for the discovery and characterization of enzyme inhibitors.

Conclusion

While this compound itself is not extensively characterized as a bioactive agent, its structural framework is of significant interest in medicinal chemistry. The benzamide core is a validated pharmacophore for PARP inhibition, a mechanism of action with proven clinical success in oncology. Furthermore, the this compound scaffold serves as an effective and versatile linker in the design of potent protein kinase inhibitors targeting key oncogenic pathways. Researchers investigating this compound should consider these two mechanisms as the most probable avenues of biological activity. The quantitative data and experimental protocols provided in this guide, derived from closely related analogs, offer a robust starting point for the design and execution of studies aimed at elucidating the specific biological role of this compound and its future derivatives.

References

The Genesis of a Scaffold: A Technical History of 4-Methylbenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and evolving applications of 4-methylbenzamide and its multifaceted derivatives.

Introduction

This compound, a seemingly simple aromatic amide, holds a significant place in the annals of synthetic and medicinal chemistry. While its initial discovery was not marked by fanfare, its core structure has proven to be a remarkably versatile scaffold, giving rise to a diverse array of derivatives with profound biological activities. This technical guide delves into the history of this compound, from its early synthesis to its pivotal role in the development of targeted therapeutics and other specialized chemical applications. We will explore the evolution of its derivatives, detailing key experiments, quantitative data, and the intricate signaling pathways they modulate.

The Discovery and Early History of this compound

The precise moment of the first synthesis of this compound, also known as p-toluamide, is not definitively documented in readily available historical records. However, the broader class of benzamides, of which it is a member, was first discovered in 1833 by the German chemist Friedrich Wöhler.[1] An early and significant method for the synthesis of p-toluamide was described in a 1955 publication in The Journal of Organic Chemistry. While it is plausible that the compound was synthesized prior to this date, this reference marks a key point in its documented scientific history.

For a considerable period, the applications of this compound were modest. It found a niche use as a calibration substance for melting point instruments, a testament to its stable and well-defined physical properties.[2][3][4][5] Mettler Toledo, a prominent manufacturer of analytical instruments, has historically used p-toluamide for this purpose.[2][3][4][5] It also saw use in industrial chemistry, for instance, in the preparation of nitriding reagents.

The Rise of this compound Derivatives in Drug Discovery

The true significance of the this compound scaffold emerged with the advent of modern drug discovery, particularly in the field of oncology. Its rigid, yet adaptable, structure provided an ideal foundation for the design of molecules capable of interacting with specific biological targets.

A Cornerstone in Cancer Therapy: The Imatinib Story

The most celebrated derivative of this compound is undoubtedly Imatinib , a revolutionary tyrosine kinase inhibitor. Marketed as Gleevec®, Imatinib transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The IUPAC name of Imatinib, 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide methanesulfonate, explicitly highlights the central role of the benzamide moiety.

In the structure of Imatinib and other similar protein kinase inhibitors, the this compound fragment often acts as a crucial "linker."[6][7] It bridges the pharmacophoric elements that bind to the ATP-binding site and the adjacent allosteric sites of the kinase, contributing to both potency and selectivity.

Targeting Key Signaling Pathways

The success of Imatinib spurred the development of a multitude of this compound derivatives designed to inhibit various protein kinases involved in cancer progression. These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. The primary targets for many of these derivatives include:

  • Bcr-Abl: The fusion protein product of the Philadelphia chromosome, characteristic of CML. Its constitutive kinase activity drives the uncontrolled proliferation of white blood cells.

  • PDGFR (Platelet-Derived Growth Factor Receptor): A family of receptor tyrosine kinases that play a role in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers.

  • c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation, particularly in hematopoietic stem cells and mast cells. Mutations leading to constitutive c-Kit activation are a hallmark of GISTs.

The inhibition of these kinases by this compound derivatives disrupts the downstream signaling cascades, leading to apoptosis (programmed cell death) of cancer cells.

Beyond Cancer: Expanding Therapeutic and Industrial Horizons

The versatility of the this compound scaffold extends beyond oncology. Researchers have explored its derivatives for a range of other biological activities.

Antiprion Agents

Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). Intriguingly, certain benzamide derivatives have been investigated as potential antiprion agents.[8][9][10][11][12] These compounds are being studied for their ability to inhibit the conversion of the normal cellular prion protein (PrPC) into the pathogenic misfolded form.

Insecticides

The agrochemical industry has also leveraged the this compound structure to develop novel insecticides.[13][14][15][16] These derivatives often target the nervous systems of insects, providing a means of crop protection.

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for a selection of this compound derivatives, illustrating their potency in various biological assays.

Compound Target Cell Line Biological Activity IC50 (µM) Reference
Derivative 7K562 (CML)Anticancer2.27[6]
Derivative 7HL-60 (Leukemia)Anticancer1.42[6]
Derivative 10K562 (CML)Anticancer2.53[6]
Derivative 10HL-60 (Leukemia)Anticancer1.52[6]
Derivative 40A549 (Lung Cancer)Anticancer1.03[17]
Derivative 40HeLa (Cervical Cancer)Anticancer1.15[17]
Derivative 40MCF-7 (Breast Cancer)Anticancer2.59[17]
Compound Target Organism Biological Activity LC50 (mg/L) Reference
M31Plutella xylostellaInsecticidal0.135[14]
M31Ostrinia furnacalisInsecticidal0.697[14]

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthesis of this compound Derivatives

A common synthetic route to N-substituted this compound derivatives involves the following steps:

  • Activation of 4-Methylbenzoic Acid: 4-Methylbenzoic acid is typically converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Bond Formation: The resulting 4-methylbenzoyl chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Imatinib Imatinib & Derivatives Imatinib->BCR_ABL

Caption: Bcr-Abl Signaling Pathway and Inhibition by Imatinib.

PDGFR_cKit_Signaling_Pathway cluster_pdgfr PDGFR Signaling cluster_ckit c-Kit Signaling PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT SCF SCF (Ligand) cKit c-Kit (Receptor Tyrosine Kinase) SCF->cKit cKit->RAS_MAPK cKit->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor This compound Derivatives Inhibitor->PDGFR Inhibitor->cKit Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

4-Methylbenzamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzamide, a simple aromatic amide, has emerged as a crucial building block in the landscape of organic synthesis. Its inherent reactivity and structural features make it a versatile precursor for a diverse array of complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core utility of this compound, detailing its key transformations, experimental protocols, and the biological significance of its derivatives. The strategic placement of the methyl group on the phenyl ring and the reactive amide functionality allows for a multitude of synthetic manipulations, leading to the construction of novel chemical entities with significant therapeutic potential.

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₈H₉NO.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Weight135.16 g/mol [1]
Melting Point161-163 °C[2]
AppearanceWhite solid
CAS Number619-55-6[1]

Key Synthetic Transformations and Experimental Protocols

This compound serves as a starting material for several critical organic transformations. The following sections detail the experimental protocols for some of its most important reactions.

Synthesis of N-Aryl-4-methylbenzamides

The synthesis of N-aryl amides from this compound is a fundamental transformation, often employed in the development of biologically active compounds.

Experimental Protocol: General Procedure for the Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide [3]

  • In a 100 mL round-bottomed flask, add 4-(1H-1,2,4-triazol-1-yl)aniline (4.8 g, 30.0 mmol) and 4-methylbenzoyl chloride (33.0 mmol).

  • Add CH₂Cl₂ (30 mL) and stir the reaction mixture in an ice bath for 10 minutes.

  • Slowly add triethylamine (Et₃N) (4.2 mL, 30.0 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide.

Quantitative Data for Selected N-Aryl-4-methylbenzamides [3]

CompoundYield (%)Melting Point (°C)
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide63%255–256
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylbenzamide58%197–198
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-methylbenzamide55%183–184
Hofmann Rearrangement: Synthesis of 4-Methylbenzylamine

The Hofmann rearrangement is a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4] This is a key step in transforming this compound into valuable amine intermediates.

Experimental Protocol: Modified Hofmann Rearrangement [5]

This protocol for p-methoxybenzamide can be adapted for this compound.

  • To a 1-L round-bottomed flask equipped with a stirring bar, add this compound (66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol) in methanol (300 mL).

  • Heat the solution at reflux for 15 minutes.

  • Slowly add an additional aliquot of NBS (11.9 g, 66 mmol).

  • Continue the reaction for another 30 minutes.

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in 500 mL of ethyl acetate (EtOAc).

  • Wash the EtOAc solution with 6 N hydrochloric acid (HCl) (2 x 100 mL), 1 N sodium hydroxide (NaOH) (2 x 100 mL), and saturated sodium chloride (NaCl).

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Remove the solvent by rotary evaporation and purify the product by flash column chromatography.

Logical Workflow for Hofmann Rearrangement

Hofmann_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4_Methylbenzamide 4_Methylbenzamide Reflux Reflux 4_Methylbenzamide->Reflux NBS N-Bromosuccinimide NBS->Reflux DBU DBU DBU->Reflux Methanol Methanol Methanol->Reflux Workup Aqueous Workup Reflux->Workup Purification Chromatography Workup->Purification 4_Methylbenzylamine 4_Methylbenzylamine Purification->4_Methylbenzylamine

Caption: Workflow for the synthesis of 4-methylbenzylamine.

Dehydration to 4-Methylbenzonitrile

The dehydration of this compound provides a direct route to 4-methylbenzonitrile, another important synthetic intermediate.

Experimental Protocol: Dehydration of this compound [6]

  • To a 50 mL three-necked round-bottom flask, add this compound (0.01 mol) and a solution of the dehydrating reagent (prepared from N,N-dimethylformamide, oxalyl chloride, and phenol) in CH₂Cl₂ (20 mL).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material has been consumed.

  • Filter the reaction mixture and remove the solvent by rotary evaporation.

  • Dissolve the solid residue in dichloromethane.

  • Wash the solution with deaerated water (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent to obtain 4-methylbenzonitrile. A yield of 98% has been reported for this transformation.[6]

Reduction to 4-Methylbenzylamine with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to their corresponding amines.[7]

Experimental Protocol: General Procedure for LiAlH₄ Reduction of Amides [7][8]

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • After the reaction is complete (monitored by TLC), carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with ether or THF.

  • Combine the organic filtrates, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield 4-methylbenzylamine.

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are pivotal in the synthesis of numerous kinase inhibitors, which are a cornerstone of modern cancer therapy.

Synthesis of Imatinib (Gleevec) Precursors

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[9] this compound derivatives are key intermediates in several synthetic routes to this life-saving drug.[9][10]

Experimental Workflow for a Key Imatinib Intermediate

Imatinib_Intermediate_Synthesis 4_Chloromethyl_Benzoyl_Chloride 4-(Chloromethyl)benzoyl chloride Intermediate_3 N-(3-Bromo-4-methylphenyl)-4- (chloromethyl)benzamide 4_Chloromethyl_Benzoyl_Chloride->Intermediate_3 3_Bromo_4_methylaniline 3-Bromo-4-methylaniline 3_Bromo_4_methylaniline->Intermediate_3 Intermediate_4 Intermediate 4a/4b Intermediate_3->Intermediate_4 Aryl_Piperazine Aryl Piperazine Aryl_Piperazine->Intermediate_4 Imatinib_Derivative Imatinib Derivative Intermediate_4->Imatinib_Derivative Final_Coupling Final Coupling Partner Final_Coupling->Imatinib_Derivative

Caption: Synthesis of an Imatinib derivative intermediate.

This compound Derivatives as EGFR and PDGFR Inhibitors

Derivatives of this compound have shown significant inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[11]

Table 2: Biological Activity of Selected this compound Derivatives [11]

CompoundTarget KinaseIC₅₀ (µM)Cell Line
7 PDGFRα/β- (36-45% inhibition at 1 µM)K562
2.27HL-60
1.42OKP-GS
4.56
10 PDGFRα/β- (36-45% inhibition at 1 µM)K562
2.53HL-60
1.52OKP-GS
24.77

Signaling Pathway Inhibition by this compound Derivatives

Kinase_Inhibition cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathway Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PDGFR PDGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PDGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis PDGFR->Angiogenesis 4_Methylbenzamide_Derivative This compound Derivative 4_Methylbenzamide_Derivative->EGFR 4_Methylbenzamide_Derivative->PDGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of kinase signaling pathways.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its utility spans from fundamental transformations, such as the synthesis of N-substituted amides, amines, and nitriles, to the complex, multi-step synthesis of life-saving pharmaceuticals like kinase inhibitors. The straightforward reactivity of the amide group, coupled with the potential for functionalization of the aromatic ring, ensures that this compound will continue to be a molecule of significant interest to researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate further exploration and application of this important synthetic building block.

References

Physicochemical Characteristics of p-Toluamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluamide, also known as 4-methylbenzamide, is an aromatic amide that serves as a key intermediate in the synthesis of various organic compounds. Its well-defined physical and chemical properties make it a valuable reference standard in analytical techniques, particularly for the calibration of melting point apparatus.[1] A thorough understanding of its physicochemical characteristics is paramount for its application in research, chemical synthesis, and pharmaceutical development. This guide provides an in-depth overview of the core physicochemical properties of p-toluamide, detailed experimental protocols for their determination, and graphical representations of experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of p-toluamide are summarized in the tables below. These parameters are crucial for predicting its behavior in various systems, including its dissolution, absorption, and distribution characteristics, which are of particular interest in drug development.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2][3]
Appearance White to almost white crystalline powder or needles[4]
Melting Point 161-163 °C[1][5]
Boiling Point 248.86 °C (rough estimate)[5]
Density 1.1031 g/cm³ (rough estimate)[1][5]
Refractive Index 1.5635 (rough estimate)[1][5]
Solubility and Partitioning Behavior
PropertyValueSource
Water Solubility Sparingly soluble[6]
Methanol Solubility Soluble[1][5]
Ethanol Solubility Very soluble[6]
Diethyl Ether Solubility Very soluble[6]
Benzene Solubility Sparingly soluble[6]
Chloroform Solubility Sparingly soluble[6]
Trifluoroacetic Acid Solubility Soluble[6]
pKa (Predicted) 16.21 ± 0.50[1][5]
LogP (Predicted) 1.2[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of p-toluamide.

SpectrumData Availability
¹H NMR Available
¹³C NMR Available
Infrared (IR) Available
Mass Spectrometry (MS) Available
UV-Vis Available for derivatives[7]
Raman Available[3]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of p-toluamide.

Determination of Melting Point (Capillary Method)

The melting point of p-toluamide is a critical parameter for its identification and purity assessment. The capillary method is a standard and widely accepted technique.[1]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry p-toluamide is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure substance like p-toluamide, this range should be narrow.

Determination of Solubility

The solubility of p-toluamide in various solvents can be determined using the shake-flask method, which is considered the gold standard for solubility measurements.

Methodology:

  • Equilibration: An excess amount of solid p-toluamide is added to a known volume of the solvent in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of p-toluamide in the diluted solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting membrane permeability and absorption.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of p-toluamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The mixture is gently agitated for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of p-toluamide in each phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of p-toluamide in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like p-toluamide.

G cluster_0 Sample Preparation cluster_1 Physical Properties cluster_2 Solubility & Partitioning cluster_3 Spectroscopic Analysis Pure p-Toluamide Sample Pure p-Toluamide Sample Melting Point Determination Melting Point Determination Pure p-Toluamide Sample->Melting Point Determination Boiling Point Determination Boiling Point Determination Pure p-Toluamide Sample->Boiling Point Determination Density Measurement Density Measurement Pure p-Toluamide Sample->Density Measurement Solubility Assessment Solubility Assessment Pure p-Toluamide Sample->Solubility Assessment LogP Determination LogP Determination Pure p-Toluamide Sample->LogP Determination pKa Determination pKa Determination Pure p-Toluamide Sample->pKa Determination NMR (1H, 13C) NMR (1H, 13C) Pure p-Toluamide Sample->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Pure p-Toluamide Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure p-Toluamide Sample->Mass Spectrometry

Caption: Workflow for Physicochemical Characterization of p-Toluamide.

Detailed Workflow for Solubility Determination (Shake-Flask Method)

This diagram outlines the key steps involved in the experimental determination of solubility.

G Start Start Add excess p-toluamide to solvent Add excess p-toluamide to solvent Start->Add excess p-toluamide to solvent Equilibrate at constant temperature Equilibrate at constant temperature Add excess p-toluamide to solvent->Equilibrate at constant temperature Separate solid and liquid phases Separate solid and liquid phases Equilibrate at constant temperature->Separate solid and liquid phases Withdraw aliquot of supernatant Withdraw aliquot of supernatant Separate solid and liquid phases->Withdraw aliquot of supernatant Dilute supernatant Dilute supernatant Withdraw aliquot of supernatant->Dilute supernatant Analyze concentration (e.g., HPLC) Analyze concentration (e.g., HPLC) Dilute supernatant->Analyze concentration (e.g., HPLC) Calculate solubility Calculate solubility Analyze concentration (e.g., HPLC)->Calculate solubility End End Calculate solubility->End

Caption: Shake-Flask Method for Solubility Determination.

Detailed Workflow for LogP Determination

This diagram illustrates the process of determining the octanol-water partition coefficient.

G Start Start Pre-saturate octanol and water Pre-saturate octanol and water Start->Pre-saturate octanol and water Dissolve p-toluamide in one phase Dissolve p-toluamide in one phase Pre-saturate octanol and water->Dissolve p-toluamide in one phase Mix and equilibrate phases Mix and equilibrate phases Dissolve p-toluamide in one phase->Mix and equilibrate phases Separate octanol and aqueous layers Separate octanol and aqueous layers Mix and equilibrate phases->Separate octanol and aqueous layers Measure concentration in each phase Measure concentration in each phase Separate octanol and aqueous layers->Measure concentration in each phase Calculate P and LogP Calculate P and LogP Measure concentration in each phase->Calculate P and LogP End End Calculate P and LogP->End

Caption: Experimental Workflow for LogP Determination.

References

An In-depth Technical Guide to the Reactivity of the Amide Group in 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amide group in 4-Methylbenzamide, a key intermediate in various synthetic applications. The document details the core reactions including hydrolysis, reduction, dehydration, and the Hofmann rearrangement, presenting experimental protocols and quantitative data to facilitate laboratory application.

Introduction to the Reactivity of this compound

This compound (p-toluamide) is an aromatic amide featuring a methyl group at the para position of the benzene ring. The reactivity of its amide group is central to its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The amide functional group is generally characterized by its relative stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, reactions involving the cleavage of the amide bond or transformation of the carbonyl group typically require specific and often vigorous conditions. This guide explores the key transformations of the amide moiety in this compound, providing insights into the reaction mechanisms and practical experimental procedures.

Hydrolysis of this compound

The hydrolysis of this compound to 4-methylbenzoic acid can be achieved under both acidic and basic conditions. Amides are generally resistant to hydrolysis and require heating with strong acids or bases to proceed at a practical rate.

Acid-Catalyzed Hydrolysis

In acidic media, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate to yield 4-methylbenzoic acid and an ammonium salt.

Experimental Protocol (Adapted from Benzamide Hydrolysis):

A mixture of this compound and an excess of aqueous sulfuric acid (e.g., 10-20% w/v) is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 4-methylbenzoic acid precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

ParameterValueReference
Product 4-Methylbenzoic acid[1][2]
Reagents This compound, Sulfuric Acid, Water[3]
Conditions Reflux[3]
Reaction Time Several hours (monitoring recommended)[3]
Yield High (exact yield for this compound not specified)
Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the amide anion, which is subsequently protonated by the solvent. The carboxylic acid product is deprotonated by the base to form a carboxylate salt. Acidification in a separate workup step is necessary to obtain the free carboxylic acid.[4]

Experimental Protocol (Adapted from Benzamide Hydrolysis):

This compound is refluxed in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v), for several hours.[4] After the reaction is complete, the solution is cooled and acidified with a strong acid like hydrochloric acid to precipitate the 4-methylbenzoic acid, which is then collected by filtration and can be purified by recrystallization.[4]

ParameterValueReference
Product 4-Methylbenzoic acid[1][2]
Reagents This compound, Sodium Hydroxide, Water, Hydrochloric Acid[4]
Conditions Reflux[4]
Reaction Time Several hours (e.g., boiling for 15 minutes is mentioned for benzamide)[4]
Yield High (exact yield for this compound not specified)

Reaction Pathway for Hydrolysis:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis 4-Methylbenzamide_acid This compound Protonated_Amide Protonated Amide 4-Methylbenzamide_acid->Protonated_Amide + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_acid + H2O 4-Methylbenzoic_Acid_acid 4-Methylbenzoic Acid Tetrahedral_Intermediate_acid->4-Methylbenzoic_Acid_acid Ammonium_Ion NH4+ Tetrahedral_Intermediate_acid->Ammonium_Ion 4-Methylbenzamide_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate 4-Methylbenzamide_base->Tetrahedral_Intermediate_base + OH- 4-Methylbenzoate 4-Methylbenzoate Tetrahedral_Intermediate_base->4-Methylbenzoate Amine_anion Amide Anion Tetrahedral_Intermediate_base->Amine_anion 4-Methylbenzoic_Acid_base 4-Methylbenzoic Acid 4-Methylbenzoate->4-Methylbenzoic_Acid_base + H+ (workup) G cluster_workflow Reduction of this compound Start Start Dissolve Dissolve this compound in anhydrous ether Start->Dissolve Prepare_LiAlH4 Prepare LiAlH4 suspension in anhydrous ether at 0 °C Start->Prepare_LiAlH4 Add_Amide Add amide solution dropwise to LiAlH4 Dissolve->Add_Amide Prepare_LiAlH4->Add_Amide React Stir at room temperature or reflux Add_Amide->React Quench Carefully quench with H2O and NaOH(aq) React->Quench Filter Filter to remove aluminum salts Quench->Filter Isolate Isolate 4-methylbenzylamine from filtrate Filter->Isolate End End Isolate->End G This compound This compound Intermediate Intermediate Complex This compound->Intermediate + Dehydrating Agent 4-Methylbenzonitrile 4-Methylbenzonitrile Intermediate->4-Methylbenzonitrile - H2O G cluster_hofmann Hofmann Rearrangement Mechanism Amide This compound N-Bromoamide N-Bromo-4-methylbenzamide Amide->N-Bromoamide + Br2, NaOH Isocyanate 4-Methylphenyl isocyanate N-Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Derivative Isocyanate->Carbamic_Acid + H2O Amine 4-Methylaniline Carbamic_Acid->Amine - CO2

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-Methylbenzamide, a valuable compound in organic synthesis and drug discovery. The protocol outlines a two-step reaction sequence starting from the readily available 4-Methylbenzoic acid (p-toluic acid). The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, 4-Methylbenzoyl chloride, using thionyl chloride. The subsequent step is the amidation of the acid chloride with aqueous ammonia to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, also known as p-toluamide, is an organic compound belonging to the benzamide family.[1] It serves as a key building block in the synthesis of various more complex molecules. For instance, it has been utilized in the synthesis of Imatinib, a medication used to treat chronic myeloid leukemia.[2] The compound is also noted for its potential inhibitory effects on p38 kinase.[2] This protocol details a reliable and straightforward method for its laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

Step 1: Formation of 4-Methylbenzoyl chloride

4-Methylbenzoic acid reacts with thionyl chloride to form 4-Methylbenzoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.

Step 2: Formation of this compound

The intermediate, 4-Methylbenzoyl chloride, is then reacted with an excess of aqueous ammonia to produce the final product, this compound, and ammonium chloride as a byproduct.

Physicochemical Data and Safety Information

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
4-Methylbenzoic AcidC₈H₈O₂136.15179-181274Irritant
Thionyl ChlorideSOCl₂118.97-104.579Corrosive, Lachrymator
4-Methylbenzoyl ChlorideC₈H₇ClO154.60-4227Corrosive, Lachrymator
Aqueous Ammonia (28-30%)NH₃17.03 (as NH₃)-77.7-33.3Corrosive, Toxic
This compoundC₈H₉NO135.16161-163248.86 (est.)Harmful if swallowed, Eye Irritant[1][3]

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Experimental Protocol

4.1. Materials and Equipment

  • Reagents:

    • 4-Methylbenzoic acid (p-toluic acid)

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Concentrated aqueous ammonia (28-30%)

    • Crushed ice

    • Deionized water

    • Ethanol (for recrystallization)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dichloromethane (DCM) or Diethyl ether

  • Equipment:

    • Round-bottom flasks (100 mL and 250 mL)

    • Reflux condenser with a gas trap (e.g., calcium chloride drying tube leading to a base trap)

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bars

    • Dropping funnel

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and filter flask

    • Separatory funnel

    • Rotary evaporator

    • Melting point apparatus

    • Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

4.2. Step-by-Step Synthesis Procedure

Step 1: Synthesis of 4-Methylbenzoyl chloride

  • Place 13.6 g (0.1 mol) of 4-Methylbenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 40 mL of anhydrous toluene to the flask.

  • In a fume hood, add 1-2 drops of N,N-Dimethylformamide (DMF) to the suspension.

  • Attach a reflux condenser fitted with a gas trap to the flask. The gas trap should be designed to neutralize the HCl and SO₂ gases produced during the reaction (e.g., a tube filled with calcium chloride connected to a bubbler containing a sodium hydroxide solution).

  • Slowly add 11.0 mL (17.8 g, 0.15 mol) of thionyl chloride to the flask through the condenser.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

  • Maintain the reflux with stirring for 1-2 hours. The reaction is complete when the evolution of gases ceases and the solid 4-Methylbenzoic acid has completely dissolved.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-Methylbenzoyl chloride, a pale yellow oil, can be used directly in the next step.

Step 2: Synthesis of this compound

  • In a 500 mL beaker, place approximately 100 g of crushed ice and add 50 mL of concentrated aqueous ammonia (28-30%). Stir the mixture in an ice bath.

  • Dissolve the crude 4-Methylbenzoyl chloride from Step 1 in 50 mL of dichloromethane or diethyl ether.

  • Transfer the solution of 4-Methylbenzoyl chloride to a dropping funnel.

  • Add the acid chloride solution dropwise to the cold, vigorously stirred ammonia solution over 20-30 minutes. A white precipitate of this compound will form immediately.

  • After the addition is complete, continue to stir the mixture for another 30 minutes in the ice bath to ensure the reaction goes to completion.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate thoroughly with copious amounts of cold deionized water to remove any unreacted ammonia and ammonium chloride.

  • Press the solid as dry as possible on the filter paper.

4.3. Purification

  • Transfer the crude this compound to a beaker.

  • Recrystallize the product from hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).

4.4. Characterization

  • Appearance: White crystalline solid.

  • Melting Point: The expected melting point of pure this compound is in the range of 161-163 °C.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches (around 3350 and 3170 cm⁻¹), the C=O stretch (around 1650 cm⁻¹), and aromatic C-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the methyl protons (around 2.4 ppm), aromatic protons in the para-substituted pattern (around 7.2-7.8 ppm), and broad singlets for the amide protons (around 7.5-8.0 ppm, may vary and exchange with D₂O).

    • ¹³C NMR: Expected signals for the methyl carbon, aromatic carbons, and the carbonyl carbon.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation and Purification start Mix 4-Methylbenzoic Acid, Toluene, and DMF add_socl2 Add Thionyl Chloride start->add_socl2 reflux Reflux for 1-2 hours add_socl2->reflux evaporate Evaporate excess solvent and reagent reflux->evaporate product1 Crude 4-Methylbenzoyl Chloride evaporate->product1 add_acid_chloride Add 4-Methylbenzoyl Chloride solution dropwise product1->add_acid_chloride Dissolve in DCM prepare_ammonia Prepare cold aqueous Ammonia solution prepare_ammonia->add_acid_chloride stir Stir for 30 minutes add_acid_chloride->stir filter Filter and wash with cold water stir->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the final product recrystallize->dry final_product Pure this compound dry->final_product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • All operations should be performed in a well-ventilated fume hood.

  • Thionyl chloride and 4-Methylbenzoyl chloride are corrosive and lachrymatory. Handle with extreme care and avoid inhalation of vapors and contact with skin and eyes.

  • Concentrated ammonia is corrosive and has toxic vapors. Ensure adequate ventilation and avoid inhalation.

  • The reaction of thionyl chloride with 4-Methylbenzoic acid produces toxic gases (HCl and SO₂). A proper gas trap must be used.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

References

Application Note and Protocol for the Laboratory Preparation of 4-Methylbenzamide from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylbenzamide, also known as p-toluamide, is an organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document outlines a detailed protocol for the laboratory synthesis of this compound from p-toluic acid. The described method is a reliable two-step process that first involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation. This approach is a common and effective strategy for amide synthesis.[2][3]

Reaction Scheme

The overall synthesis proceeds in two main steps:

  • Chlorination: p-Toluic acid is converted to 4-methylbenzoyl chloride using thionyl chloride (SOCl₂).

  • Amidation: The resulting 4-methylbenzoyl chloride is reacted with ammonia to form the final product, this compound.

Reaction scheme for the synthesis of this compound from p-toluic acid
Figure 1. Overall reaction scheme.

Data Presentation

Table 1: Properties of Key Reagents and Compounds

Compound NameChemical FormulaMolar Mass ( g/mol )Role
p-Toluic AcidC₈H₈O₂136.15Starting Material
Thionyl ChlorideSOCl₂118.97Chlorinating Agent
4-Methylbenzoyl chlorideC₈H₇ClO154.59Intermediate
Aqueous AmmoniaNH₃ (aq)17.03 (for NH₃)Amidation Reagent
This compoundC₈H₉NO135.16Final Product

Table 2: Physical and Spectroscopic Data

CompoundMelting Point (°C)Appearance
p-Toluic Acid180-181[4]White crystalline solid[4]
4-Methylbenzoyl chloride-2Colorless to pale yellow liquid[5][6]
This compound159-162[7]White solid

Experimental Protocols

4.1. Step 1: Synthesis of 4-Methylbenzoyl chloride from p-Toluic Acid

This procedure involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[6][8]

Materials:

  • p-Toluic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask (100 mL)

  • Reflux condenser with a drying tube (containing CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place p-toluic acid (e.g., 10.0 g, 73.4 mmol) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a fume hood, add an excess of thionyl chloride (e.g., 10.7 mL, 17.5 g, 147 mmol, 2 eq.). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Attach a reflux condenser fitted with a drying tube.

  • Gently heat the mixture to reflux (around 80°C) using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-methylbenzoyl chloride, a colorless to pale yellow liquid, can be used directly in the next step or purified by vacuum distillation.[5][6]

4.2. Step 2: Synthesis of this compound from 4-Methylbenzoyl chloride

This is an example of the Schotten-Baumann reaction, where an acyl chloride is reacted with an amine in the presence of a base to form an amide.[9][10]

Materials:

  • Crude 4-methylbenzoyl chloride from Step 1

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Beaker (250 mL)

  • Ice bath

  • Stirring rod or magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Cool a beaker containing concentrated aqueous ammonia (e.g., 50 mL) in an ice bath.

  • Dissolve the crude 4-methylbenzoyl chloride (from 73.4 mmol of p-toluic acid) in a minimal amount of a suitable solvent like dichloromethane (e.g., 20 mL).

  • Slowly and carefully, add the solution of 4-methylbenzoyl chloride dropwise to the cold, stirred aqueous ammonia. This reaction is exothermic and will produce a white precipitate of this compound.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water to remove any unreacted ammonia and ammonium chloride.

  • Allow the product to air dry or dry in a desiccator.

4.3. Purification

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol/water or ethyl acetate/hexane solvent system

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound. The expected melting point is in the range of 159-162°C.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care.

  • 4-Methylbenzoyl chloride is a lachrymator and is corrosive. Avoid contact with skin and eyes.[9]

  • Concentrated ammonia is corrosive and has a pungent odor. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent.

Visualization of Experimental Workflow

experimental_workflow cluster_0 Step 1: Synthesis of 4-Methylbenzoyl chloride cluster_1 Step 2: Synthesis of this compound cluster_2 Step 3: Purification start Start: p-Toluic Acid react_acid 1. p-Toluic Acid in Flask start->react_acid add_socl2 2. Add Thionyl Chloride (SOCl₂) react_acid->add_socl2 reflux 3. Heat to Reflux (1-2h) add_socl2->reflux distill 4. Distill Excess SOCl₂ reflux->distill intermediate Crude 4-Methylbenzoyl chloride distill->intermediate add_acyl_chloride 6. Add 4-Methylbenzoyl chloride Solution intermediate->add_acyl_chloride prep_ammonia 5. Prepare Cold Aq. Ammonia prep_ammonia->add_acyl_chloride stir 7. Stir in Ice Bath (30 min) add_acyl_chloride->stir filter_crude 8. Filter Crude Product stir->filter_crude crude_product Crude this compound filter_crude->crude_product recrystallize 9. Recrystallize from Ethanol/Water crude_product->recrystallize filter_pure 10. Filter Purified Crystals recrystallize->filter_pure dry 11. Dry Final Product filter_pure->dry final_product Pure this compound dry->final_product end_node End final_product->end_node

References

Application of 4-Methylbenzamide Moiety in the Synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed under the brand name Gleevec®, is a cornerstone in targeted cancer therapy, particularly for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the specific inhibition of the Bcr-Abl tyrosine kinase, an aberrant enzyme characteristic of CML.[1] The chemical structure of imatinib features a critical benzamide group that links the pharmacophoric 2-phenylaminopyrimidine core with a solubilizing N-methylpiperazine moiety. While 4-methylbenzamide itself is not a direct precursor, the synthesis of imatinib relies on the formation of a substituted benzamide linkage, making the understanding of this chemical step crucial for its production. This document provides detailed application notes and protocols regarding the synthesis of the benzamide portion of imatinib.

Role of the Benzamide Moiety in Imatinib Synthesis

The synthesis of imatinib is a multi-step process. One of the key final steps involves the formation of an amide bond between N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine and a derivative of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid. This reaction creates the central benzamide structure of the imatinib molecule. Several synthetic routes achieve this coupling, often employing the more reactive benzoyl chloride derivative to ensure high yields.

Experimental Protocols

Herein, we describe two common protocols for the formation of the benzamide linkage in the synthesis of imatinib.

Protocol 1: Coupling using 4-(4-methylpiperazinomethyl)benzoyl chloride

This protocol is based on the reaction described in the original patent by Zimmermann et al. and subsequent refinements.[2]

Objective: To synthesize imatinib base by reacting N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine with 4-(4-methylpiperazinomethyl)benzoyl chloride.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine

  • 4-(4-methylpiperazinomethyl)benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane/methanol mixture (95:5)

Procedure:

  • In a clean, dry reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine in anhydrous pyridine under a nitrogen atmosphere.

  • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in a suitable solvent to the reaction mixture at room temperature with constant stirring.

  • Allow the reaction to proceed for approximately 23 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC or HPLC), quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude imatinib base by creating a slurry with a dichloromethane/methanol (95:5) solvent mixture, followed by filtration to yield the purified imatinib base.

Protocol 2: Coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoic acid using a coupling agent

This protocol utilizes a carboxylic acid coupling reagent to facilitate the amide bond formation.

Objective: To synthesize imatinib base by coupling N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine with 4-(4-methyl-piperazinomethyl)-benzoic acid.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine

  • 4-(4-methyl-piperazinomethyl)-benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethanol

  • Dichloromethane

Procedure:

  • In a reaction vessel, charge N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine and 4-(4-methyl-piperazinomethyl)-benzoic acid.[3]

  • Add a solvent mixture of THF and water and stir for approximately 20 minutes at ambient temperature to obtain a solution.[3]

  • Cool the mixture back to ambient temperature.[3]

  • Add EDC HCl in several portions over a period of 10 minutes and continue stirring for one hour.[3]

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, concentrate the mixture under vacuum.[3]

  • Add ethanol to the concentrate and cool the mixture to 0-5°C, maintaining this temperature for one hour to allow for precipitation.[3]

  • Filter the mixture to collect the precipitate, wash it with cold ethanol, and dry to afford the crude imatinib base.[3]

  • The crude product can be further purified by recrystallization from a dichloromethane/ethanol mixture.[3]

Data Presentation

ParameterProtocol 1 (Benzoyl Chloride)Protocol 2 (EDC Coupling)Reference
Starting Materials N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine, 4-(4-methylpiperazinomethyl)benzoyl chlorideN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, 4-(4-methyl-piperazinomethyl)-benzoic acid[2][3]
Key Reagent PyridineEDC HCl[2][3]
Solvent(s) Pyridine, Dichloromethane/MethanolTHF, Water, Ethanol, Dichloromethane[2][3]
Reaction Time ~23 hours~1 hour (coupling)[2][3]
Yield Not specified in detail72% (crude), 76% (crude in another example)[3]
Purity Not specified in detail99.8% (after crystallization)[3]

Visualizations

Imatinib Synthesis Workflow

G Simplified Imatinib Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Amide Coupling cluster_2 Final Product A N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidine amine C Amide Bond Formation A->C B 4-((4-methylpiperazin-1-yl)methyl) -benzoic acid derivative (e.g., benzoyl chloride) B->C D Imatinib Base C->D G BCR-ABL Signaling and Imatinib Inhibition cluster_0 Upstream cluster_1 Downstream Signaling Pathways cluster_2 Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

References

Application Notes and Protocols for the Amidation of 4-Methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The reaction of an acyl chloride with an amine, often under Schotten-Baumann conditions, is a robust and widely used method for creating this crucial functional group.[1][2][3] This application note provides a detailed experimental setup and protocols for the amidation of 4-methylbenzoyl chloride with various primary amines, offering a straightforward approach to synthesizing N-substituted 4-methylbenzamides. The protocols are designed to be adaptable for a range of amine substrates, and representative data is provided to guide researchers in their synthetic endeavors.

General Reaction Scheme

The amidation of 4-methylbenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3]

Experimental Protocols

Materials and Reagents:

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • Aniline

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Protocol 1: Synthesis of N-Phenyl-4-methylbenzamide

This protocol details the reaction of 4-methylbenzoyl chloride with aniline under Schotten-Baumann conditions.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, e.g., 0.93 g, 10 mmol) and triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) in 40 mL of anhydrous dichloromethane. Stir the solution at room temperature until all reagents are fully dissolved.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate dropping funnel, dissolve 4-methylbenzoyl chloride (1.1 eq, e.g., 1.70 g, 11 mmol) in 10 mL of anhydrous dichloromethane. Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride may form during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield N-phenyl-4-methylbenzamide as a white solid.

Protocol 2: Synthesis of N-Benzyl-4-methylbenzamide

This protocol outlines the synthesis of N-benzyl-4-methylbenzamide from 4-methylbenzoyl chloride and benzylamine.[5]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) in 40 mL of anhydrous dichloromethane with magnetic stirring.

  • Addition of Acyl Chloride: Cool the flask in an ice bath to 0 °C. Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq, e.g., 1.70 g, 11 mmol) in 10 mL of anhydrous dichloromethane to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Check for the disappearance of the starting materials using TLC.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).

  • Product Isolation: Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-benzyl-4-methylbenzamide.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-substituted 4-methylbenzamides.

Amine SubstrateProductReaction Time (h)Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
AnilineN-Phenyl-4-methylbenzamide2-4~88[4]8.02 (s, 1H), 7.78 (d, 2H), 7.67 (d, 2H), 7.36 (t, 2H), 7.27 (d, 2H), 7.17–7.14 (m, 1H), 2.43 (s, 3H)[4]165.9, 142.4, 138.2, 132.2, 129.5, 129.1, 127.2, 124.5, 120.4, 21.6[4]
BenzylamineN-Benzyl-4-methylbenzamide274[5]7.69 (d, 2H), 7.27-7.36 (m, 5H), 7.22 (d, 2H), 6.49 (bs, 1H), 4.63 (d, 2H), 2.39 (s, 3H)[5]Not explicitly provided.

Mandatory Visualization

experimental_workflow Experimental Workflow for Amidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve_amine Dissolve Amine and Base in Anhydrous DCM cool_solution Cool to 0 °C (Ice Bath) dissolve_amine->cool_solution add_acyl_chloride Dropwise Addition of 4-Methylbenzoyl Chloride cool_solution->add_acyl_chloride warm_to_rt Warm to Room Temperature and Stir (2-4 h) add_acyl_chloride->warm_to_rt monitor_tlc Monitor by TLC warm_to_rt->monitor_tlc quench_wash Wash with HCl, NaHCO3, and Brine monitor_tlc->quench_wash dry_organic Dry with Na2SO4 or MgSO4 quench_wash->dry_organic concentrate Concentrate under Reduced Pressure dry_organic->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental workflow for the amidation of 4-methylbenzoyl chloride.

reaction_mechanism General Mechanism of Amidation reagents {4-Methylbenzoyl Chloride | + | Primary Amine (R-NH2)} nucleophilic_attack Nucleophilic Attack reagents->nucleophilic_attack tetrahedral_intermediate {Tetrahedral Intermediate} nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Cl- tetrahedral_intermediate->elimination protonated_amide {Protonated Amide} elimination->protonated_amide deprotonation Deprotonation (Base) protonated_amide->deprotonation product {N-Substituted-4-methylbenzamide} deprotonation->product

Caption: General mechanism for the amidation of 4-methylbenzoyl chloride.

References

Application Note and Protocol: Purification of 4-Methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of 4-Methylbenzamide using the single-solvent recrystallization technique. The procedure is designed to be a reliable method for obtaining high-purity crystalline this compound, suitable for a variety of research and development applications.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound to a large extent at a high temperature (near its boiling point) and to a much lesser extent at a low temperature. As a hot, saturated solution of the compound is cooled, the solubility decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Compound Data: this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and characterization of the compound.

PropertyValueCitations
Chemical Name This compound, p-Toluamide[1][2]
CAS Number 619-55-6[1][2]
Molecular Formula C₈H₉NO[1][3]
Molecular Weight 135.16 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 159-163 °C[3][4][5]
Solubility Sparingly soluble in water, benzene, and chloroform; Very soluble in diethyl ether and ethanol; Soluble in methanol.[4][6]

Experimental Protocol: Single-Solvent Recrystallization

This protocol details the steps for the purification of this compound using water as the recrystallization solvent. Water is a suitable choice as this compound is sparingly soluble in it at room temperature and its solubility increases with temperature.[1][6]

3.1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Distilled or deionized water

    • Activated charcoal (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks (two, appropriate size)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Short-stemmed glass funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source

    • Watch glass

    • Spatula

    • Graduated cylinders

    • Ice bath

3.2. Procedure

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat the recrystallization solvent (water) to its boiling point on a hot plate.[7]

    • Add the minimum amount of the hot solvent to the flask containing the crude solid while stirring and heating until the solid completely dissolves.[8][9]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.[10]

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.[11]

  • Hot Gravity Filtration (Optional):

    • This step is necessary to remove insoluble impurities or activated charcoal.[12]

    • Preheat a short-stemmed funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the receiving flask. This should be done rapidly to prevent premature crystallization in the funnel.[8]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9][12] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[9][13]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of ice-cold solvent (water).

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[10]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a low-temperature oven can be used.

  • Characterization:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (159-163 °C) is an indication of high purity.[3][4][5]

    • Calculate the percent recovery of the purified compound.

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution: Add minimum hot solvent start->dissolve charcoal_check Colored Solution? dissolve->charcoal_check add_charcoal 2a. Add Activated Charcoal charcoal_check->add_charcoal Yes hot_filtration_check Insoluble Impurities? charcoal_check->hot_filtration_check No hot_filtration 2b. Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration_check->hot_filtration Yes cool 3. Slow Cooling (Crystallization) hot_filtration_check->cool No hot_filtration->cool ice_bath 4. Ice Bath (Maximize Yield) cool->ice_bath vacuum_filtration 5. Vacuum Filtration (Isolate Crystals) ice_bath->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to cool again.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated.Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.
Premature crystallization during hot filtration The funnel and receiving flask were not preheated; The solution cooled too quickly.Reheat the solution and filter again using preheated glassware. Add a small amount of extra hot solvent before filtering.
Low recovery of purified product Too much solvent was used; Crystals were washed with solvent that was not ice-cold; Incomplete transfer of crystals.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Carefully transfer all crystals during filtration.
Colored crystals after purification Adsorbed impurities were not completely removed.Repeat the recrystallization process, ensuring the use of activated charcoal if the initial solution was colored.

References

Application Notes and Protocols: Synthesis and Anticancer Activity Screening of 4-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4-methylbenzamide derivatives and the subsequent screening of their anticancer activity. The protocols outlined below are designed to be a practical resource for researchers in the field of medicinal chemistry and oncology drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical first step in the discovery of novel anticancer agents. The following protocol describes a general and widely applicable method for the preparation of these compounds, starting from 4-methylbenzoic acid. This two-step process involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: General Synthesis

Step 1: Activation of 4-Methylbenzoic Acid

  • To a solution of 4-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent. Common coupling agents include thionyl chloride (SOCl₂), oxalyl chloride, or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • If using thionyl chloride or oxalyl chloride, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and typically at room temperature or with gentle heating (e.g., 40-50°C) for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • If using a carbodiimide coupling agent, the reaction is usually carried out at room temperature for several hours or overnight.

  • Upon completion of the reaction, the solvent and any volatile byproducts are removed under reduced pressure to yield the crude 4-methylbenzoyl chloride or the activated ester.

Step 2: Amidation

  • Dissolve the crude activated 4-methylbenzoic acid derivative from Step 1 in a suitable aprotic solvent.

  • To this solution, add the desired amine (1-1.2 equivalents) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound derivative is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Experimental Workflow

G cluster_synthesis Synthesis of this compound Derivatives start Start: 4-Methylbenzoic Acid activation Step 1: Activation (e.g., with SOCl₂ or EDC/DMAP) start->activation intermediate Activated Intermediate (4-Methylbenzoyl Chloride or Activated Ester) activation->intermediate amidation Step 2: Amidation (with desired amine and base) intermediate->amidation crude_product Crude this compound Derivative amidation->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification final_product Final Product: Pure this compound Derivative purification->final_product

Caption: A generalized workflow for the two-step synthesis of this compound derivatives.

Anticancer Activity Screening

Once synthesized, the this compound derivatives are screened for their potential anticancer activity. This typically involves a series of in vitro assays to assess their cytotoxicity against various cancer cell lines, their effect on the cell cycle, and their ability to induce apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized this compound derivatives in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Anticancer Screening Workflow

G cluster_screening Anticancer Activity Screening Workflow start Start: Synthesized this compound Derivatives mtt_assay Primary Screening: MTT Assay for Cytotoxicity (IC₅₀ determination) start->mtt_assay hit_selection Hit Compound Selection (Based on potent IC₅₀ values) mtt_assay->hit_selection secondary_assays Secondary Assays on Hit Compounds hit_selection->secondary_assays cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) secondary_assays->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) secondary_assays->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot for target proteins) cell_cycle->mechanism apoptosis->mechanism lead_compound Identification of Lead Compound(s) mechanism->lead_compound

Caption: A typical workflow for the in vitro screening of novel compounds for anticancer activity.

Quantitative Data Summary

The following table summarizes the anticancer activity of selected this compound derivatives against various human cancer cell lines, as reported in the literature. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
7 K562 (Leukemia)2.27[1]
HL-60 (Leukemia)1.42[1]
OKP-GS (Renal Carcinoma)4.56[1]
10 K562 (Leukemia)2.53[1]
HL-60 (Leukemia)1.52[1]
OKP-GS (Renal Carcinoma)24.77[1]
13f HCT116 (Colorectal)0.30[2]
DLD-1 (Colorectal)2.83[2]
I-25 MGC-803 (Gastric)0.017[3]
HCT-116 (Colorectal)0.044[3]
KYSE450 (Esophageal)0.030[3]
I-33 MGC-803 (Gastric)0.027[3]
HCT-116 (Colorectal)0.055[3]
KYSE450 (Esophageal)0.067[3]
4e A549 (Lung)7.5
HeLa (Cervical)8.2
MCF-7 (Breast)9.1
4f A549 (Lung)9.8
HeLa (Cervical)10.5
MCF-7 (Breast)11.1

Potential Signaling Pathways

Several this compound derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation. Two prominent targets are Poly(ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylases (HDACs).

PARP-1 Inhibition Pathway

PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

G cluster_parp PARP-1 Inhibition Signaling Pathway dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 ber Base Excision Repair (BER) parp1->ber benzamide This compound Derivative (PARP-1 Inhibitor) parp1_inhibited PARP-1 Inhibition benzamide->parp1_inhibited replication_fork Replication Fork Collapse parp1_inhibited->replication_fork during DNA replication ds_break DNA Double-Strand Break replication_fork->ds_break brca_deficient BRCA Deficient Cancer Cell ds_break->brca_deficient apoptosis Apoptosis (Cell Death) brca_deficient->apoptosis Synthetic Lethality G cluster_hdac HDAC Inhibition Signaling Pathway hdac Histone Deacetylase (HDAC) deacetylation Deacetylation hdac->deacetylation histones Histones histones->deacetylation chromatin_condensed Condensed Chromatin deacetylation->chromatin_condensed gene_repression Tumor Suppressor Gene Repression chromatin_condensed->gene_repression benzamide This compound Derivative (HDAC Inhibitor) hdac_inhibited HDAC Inhibition benzamide->hdac_inhibited acetylation Histone Hyperacetylation hdac_inhibited->acetylation chromatin_relaxed Relaxed Chromatin acetylation->chromatin_relaxed gene_expression Tumor Suppressor Gene Expression (e.g., p21, Bax) chromatin_relaxed->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

References

Application Note and Protocol: Scale-Up Synthesis of 4-Methylbenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylbenzamide is a chemical compound that serves as a significant building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in diverse therapeutic areas, including as protein kinase inhibitors for cancer therapy.[1][2] The reliable, large-scale synthesis of this compound with high purity is therefore a critical step in advancing preclinical research and subsequent drug development.

This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing the quantities required for preclinical studies. The described method is a robust and well-documented two-step process commencing with the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride, followed by amidation to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Formation of the Acid Chloride: 4-Methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive intermediate, 4-methylbenzoyl chloride.[3][4]

  • Amidation: The resulting 4-methylbenzoyl chloride is then reacted with an ammonia source to produce this compound.

This pathway is efficient and readily scalable for preclinical supply.

Data Presentation

Table 1: Key Reagents and Materials

CompoundFormulaMolecular Weight ( g/mol )Role
4-Methylbenzoic AcidC₈H₈O₂136.15Starting Material
Thionyl ChlorideSOCl₂118.97Chlorinating Agent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Ammonia (aqueous solution)NH₃17.03Amine Source
Sodium BicarbonateNaHCO₃84.01Quenching Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Table 2: Summary of a Representative Batch Synthesis

StepStarting MaterialReagentsProductYield (%)Purity (%)
1. Acid Chloride Formation4-Methylbenzoic Acid (1.0 eq)Thionyl Chloride (1.2 eq), cat. DMF4-Methylbenzoyl Chloride>95 (crude)Not isolated
2. Amidation4-Methylbenzoyl ChlorideAqueous Ammonia (2.0 eq)This compound75-85>98

Experimental Protocols

Step 1: Synthesis of 4-Methylbenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[4][5]

Materials:

  • 4-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas trap (to neutralize HCl and SO₂ byproducts), add 4-methylbenzoic acid (1.0 equivalent).

  • Add anhydrous dichloromethane (5-10 volumes) to dissolve the starting material.

  • To the stirred solution, add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Slowly add thionyl chloride (1.2 equivalents) to the reaction mixture at room temperature.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent and excess thionyl chloride can be removed under reduced pressure to yield crude 4-methylbenzoyl chloride, which can be used directly in the next step.[5]

Step 2: Synthesis of this compound

This amidation procedure is a standard method for converting acyl chlorides to primary amides.

Materials:

  • Crude 4-methylbenzoyl chloride from Step 1

  • Dichloromethane (DCM), anhydrous

  • Concentrated aqueous ammonia solution (e.g., 25-30%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker, separatory funnel, and rotary evaporator

Procedure:

  • Dissolve the crude 4-methylbenzoyl chloride in anhydrous dichloromethane (5-10 volumes) and cool the solution to 0-5 °C in an ice bath.

  • In a separate vessel, dilute concentrated aqueous ammonia (2.0 equivalents) with an equal volume of water.

  • Slowly add the diluted ammonia solution to the stirred solution of 4-methylbenzoyl chloride, maintaining the temperature below 10 °C. A white precipitate of this compound will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white crystalline solid.[3]

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][6] The melting point should also be determined and compared to the literature value (159-162 °C).[7]

Visualizations

Synthesis_Pathway start 4-Methylbenzoic Acid intermediate 4-Methylbenzoyl Chloride start->intermediate SOCl₂, cat. DMF DCM, Reflux product This compound intermediate->product Aqueous NH₃ DCM, 0°C to RT

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation & Purification a Dissolve 4-Methylbenzoic Acid in DCM b Add cat. DMF and SOCl₂ a->b c Reflux for 2-3 hours b->c d Cool and Concentrate c->d e Dissolve Crude Acid Chloride in DCM d->e Crude Intermediate f Add Aqueous Ammonia at 0-5°C e->f g Workup (Wash & Dry) f->g h Recrystallize g->h i Characterize Final Product h->i

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Methylbenzamide in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzamide is a versatile chemical scaffold that serves as a foundational structure in the design and synthesis of novel therapeutic agents. Its derivatives have shown significant potential across various disease areas, primarily by acting as inhibitors of key enzymes involved in pathological signaling pathways. The structural rigidity of the benzamide group, combined with the potential for functionalization at the methyl and amide positions, allows for the development of potent and selective inhibitors. These notes provide an overview of the application of this compound derivatives in targeting protein kinases, Poly(ADP-ribose) polymerase (PARP), and DNA methyltransferases (DNMTs), along with detailed protocols for their synthesis and evaluation.

Application Note 1: Inhibition of Protein Kinases for Anticancer Therapy

Derivatives of this compound have been successfully synthesized as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. By preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introducing various purine derivatives, researchers have developed compounds with significant anticancer activity. These compounds can act as either Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on their specific substitutions.

Logical Workflow for Kinase Inhibitor Development

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Identify Scaffold: This compound Core synthesis Synthesize Derivatives (e.g., with Purine Moieties) start->synthesis Structure-Based Design invitro In Vitro Cytotoxicity Screening (IC50) synthesis->invitro mechanistic Mechanistic Assays: Apoptosis, Cell Cycle invitro->mechanistic Active Compounds kinase Kinase Inhibition Assay (e.g., PDGFRα/β) mechanistic->kinase sar Structure-Activity Relationship (SAR) kinase->sar insilico In Silico Modeling (Molecular Docking) sar->insilico insilico->synthesis Iterative Design

Caption: Workflow for the development of this compound-based kinase inhibitors.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of two lead compounds against various human cancer cell lines.[1]

CompoundCell LineDescriptionIC₅₀ (µM)
7 K562Chronic Myelogenous Leukemia2.27
HL-60Acute Promyelocytic Leukemia1.42
OKP-GSRenal Cell Carcinoma4.56
10 K562Chronic Myelogenous Leukemia2.53
HL-60Acute Promyelocytic Leukemia1.52
OKP-GSRenal Cell Carcinoma24.77

Lower IC₅₀ values indicate greater potency.

Experimental Protocols

Protocol 1: Synthesis of this compound-Purine Derivatives [2]

This protocol describes the condensation reaction to form the target compounds.

  • Preparation of Purine Salt:

    • Treat the desired substituted purine analogue with potassium carbonate in dimethylformamide (DMF).

    • Heat the mixture to reflux to form the potassium salt of the purine.

  • Condensation Reaction:

    • To the purine salt solution in DMF, add the chlorine derivative of the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone (e.g., compound 5 or 6 as described in the source literature).

    • Maintain the reaction at reflux and monitor for completion using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the final compound.

Protocol 2: MTT Cell Viability Assay [3][4][5][6]

This colorimetric assay determines the cytotoxic effect of the synthesized compounds.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Application Note 2: Inhibition of PARP10 for DNA Repair and Signaling Modulation

The benzamide scaffold is a key feature of many Poly(ADP-ribose) polymerase (PARP) inhibitors. While most clinical PARP inhibitors target PARP1 and PARP2, analogs such as 4-phenoxybenzamides have been identified as selective inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in cell signaling and DNA damage repair.[7][8][9] This selectivity offers a potential therapeutic advantage by avoiding the broader effects of PARP1/2 inhibition.

Signaling Pathway: PARP10 Inhibition

G DNA_Damage DNA Damage / Cellular Stress PARP10_act PARP10 Activation DNA_Damage->PARP10_act MARylation Mono-ADP-ribosylation (MARylation) PARP10_act->MARylation Catalyzes Substrate Substrate Proteins (e.g., for Signaling, DNA Repair) Substrate->MARylation Cell_Response Altered Cellular Response: Signaling, Proliferation MARylation->Cell_Response Inhibitor 4-Phenoxybenzamide Analog Inhibitor->PARP10_act Inhibits

Caption: Inhibition of PARP10-mediated mono-ADP-ribosylation by benzamide analogs.

Data Presentation: Lead PARP10 Inhibitors

The following compounds have been identified as potent and cell-permeable PARP10 inhibitors with a distinct selectivity profile.[7][8]

CompoundStructureKey Characteristics
10 4-(4-cyanophenoxy)benzamideCell permeable, interferes with PARP10 toxicity, shows selective inhibition of PARP2 over PARP1.
20 3-(4-carbamoylphenoxy)benzamideCell permeable, interferes with PARP10 toxicity, shows selective inhibition of PARP2 over PARP1.
Experimental Protocol: Chemiluminescent PARP Activity Assay[8][11]

This protocol provides a method for measuring PARP enzyme activity in vitro.

  • Plate Preparation:

    • Use a 96-well plate coated with histone proteins, which act as the substrate for PARP enzymes.

  • Reaction Setup:

    • To each well, add the purified PARP10 enzyme.

    • Add serial dilutions of the test inhibitor (e.g., 4-phenoxybenzamide analog) or a vehicle control.

    • To initiate the reaction, add a reaction mixture containing biotinylated NAD+, the cofactor for the ADP-ribosylation reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) to each well. The streptavidin binds to the biotinylated ADP-ribose incorporated onto the histones.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Measurement:

    • Wash the plate to remove unbound Strep-HRP.

    • Add a chemiluminescent HRP substrate to each well.

    • Immediately measure the luminescent signal using a microplate reader. The signal intensity is proportional to the PARP activity.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC₅₀ value.

Application Note 3: Inhibition of DNA Methyltransferases (DNMTs) for Epigenetic Therapy

The benzamide core structure is also present in inhibitors of DNA methyltransferases (DNMTs), such as the SGI-1027 analogue family. DNMTs catalyze the methylation of DNA, a key epigenetic modification that typically leads to gene silencing. Inhibiting DNMTs can reverse this process, leading to the re-expression of tumor suppressor genes, making it a promising strategy for cancer therapy.

Signaling Pathway: DNMT Inhibition and Gene Re-expression

G DNMT DNMT Enzyme (e.g., DNMT1, DNMT3A) Methylation DNA Hypermethylation DNMT->Methylation Catalyzes SAM SAM (Methyl Donor) SAM->Methylation Gene Tumor Suppressor Gene (Promoter Region) Gene->Methylation Silencing Gene Silencing Methylation->Silencing Reexpression Gene Re-expression Silencing->Reexpression Reversed by Inhibition Inhibitor Benzamide-based DNMT Inhibitor Inhibitor->DNMT Inhibits

Caption: Mechanism of gene re-expression through DNMT inhibition by benzamide analogs.

Data Presentation: Potency of Lead DNMT Inhibitors

The following table shows the 50% effective concentrations (EC₅₀) for the most potent SGI-1027 analogues against human DNMT3A.

CompoundDescriptionhDNMT3A EC₅₀ (µM)
SGI-1027 Parent Compound~1.0
31 Most Potent Derivative0.9
Experimental Protocol: Colorimetric DNMT Activity/Inhibition Assay[1][12][13][14][15]

This ELISA-like assay quantifies DNMT activity by detecting methylated DNA.

  • Plate Setup:

    • Use a 96-well plate pre-coated with a cytosine-rich DNA substrate.

  • Methylation Reaction:

    • Add the DNMT enzyme (e.g., purified hDNMT3A) to each well.

    • Add serial dilutions of the test inhibitor or a vehicle control.

    • Initiate the reaction by adding a solution containing S-adenosyl-L-methionine (SAM/AdoMet), the methyl group donor.

    • Incubate the plate for 1.5-2 hours at 37°C to allow DNA methylation to occur.

  • Detection of Methylation:

    • Wash the wells with the provided wash buffer.

    • Add a primary antibody specific for 5-methylcytosine (5-mC) to each well. This antibody will bind only to the DNA that has been methylated by the DNMT enzyme.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Measurement:

    • Wash the wells to remove unbound primary antibody.

    • Add an HRP-conjugated secondary antibody (detection antibody).

    • Incubate for 30-60 minutes at room temperature.

    • Wash the wells to remove the unbound secondary antibody.

    • Add a colorimetric HRP substrate and incubate until a blue color develops.

    • Stop the reaction by adding the provided stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the DNMT activity.

  • Data Analysis:

    • Calculate the percentage of DNMT inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the EC₅₀ value.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 4-Methylbenzamide, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and reliable methods for synthesizing this compound are:

  • From 4-Methylbenzoyl Chloride: This is a classic Schotten-Baumann reaction where 4-methylbenzoyl chloride is reacted with an amine source, typically aqueous ammonia, in the presence of a base.[1] This method is often favored for its relatively high yields and straightforward procedure.

  • From p-Toluic Acid: This route involves the conversion of p-toluic acid into a more reactive intermediate, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate is then reacted with ammonia to form the desired amide.[2][3]

Q2: What are the most common causes of low yield in this compound synthesis?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Hydrolysis of the Acyl Chloride: 4-Methylbenzoyl chloride is sensitive to moisture and can hydrolyze back to p-toluic acid, reducing the amount of reactant available to form the amide.[4]

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to an incomplete conversion of starting materials.

  • Impurity of Starting Materials: The purity of p-toluic acid or 4-methylbenzoyl chloride is crucial. Impurities can lead to unwanted side reactions.

  • Product Loss During Work-up: Significant amounts of this compound can be lost during extraction and purification steps, particularly during recrystallization if an excessive amount of solvent is used.

Q3: What are the expected yields for the synthesis of this compound?

A3: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the synthesis from p-toluic acid and thionyl chloride followed by reaction with ammonia, a yield of around 75% has been reported.[3] Yields for the Schotten-Baumann reaction are generally expected to be moderate to high, but specific percentages can vary based on the precise conditions used.

Q4: How can I purify the crude this compound product?

A4: The most common method for purifying this compound is recrystallization. A mixed solvent system, such as ethanol and water, is often effective.[5] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.

Troubleshooting Guide for Low Yield

This guide addresses common problems encountered during the synthesis of this compound that can lead to a lower than expected yield.

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Starting materials (p-toluic acid or 4-methylbenzoyl chloride) may be old or degraded.- Use fresh or recently purified starting materials. - Ensure 4-methylbenzoyl chloride has been properly stored to prevent hydrolysis.
2. Suboptimal Reaction Temperature: The reaction may be too slow at a lower temperature or side reactions may occur at higher temperatures.- For the Schotten-Baumann reaction, maintain a low temperature (0-10°C) during the addition of the acyl chloride to control the exothermic reaction. - For the conversion of p-toluic acid to the acyl chloride, gentle heating or refluxing may be necessary.
3. Inefficient Stirring: In a biphasic system like the Schotten-Baumann reaction, poor mixing can limit the reaction rate.- Ensure vigorous and constant stirring to maximize the contact between the organic and aqueous phases.
Presence of Impurities in the Final Product 1. Unreacted p-Toluic Acid: Incomplete conversion of the starting carboxylic acid.- Increase the reaction time or the amount of chlorinating agent (e.g., thionyl chloride). - During work-up, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.
2. Hydrolysis of Acyl Chloride: Presence of p-toluic acid in the final product due to moisture.- Use anhydrous solvents and glassware. - Perform the reaction under a dry atmosphere (e.g., using a drying tube).
3. Side Reactions: Formation of byproducts due to the reactivity of the starting materials or intermediates.- Control the reaction temperature carefully. - Optimize the stoichiometry of the reactants.
Significant Product Loss During Purification 1. Excessive Solvent in Recrystallization: Using too much solvent will result in a significant portion of the product remaining dissolved.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]
2. Premature Crystallization: The product crystallizes out of solution during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
3. Inefficient Extraction: Incomplete transfer of the product from the aqueous to the organic layer during work-up.- Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Synthesis from p-Toluic Acid

This two-step protocol involves the formation of 4-methylbenzoyl chloride followed by amidation.

Step 1: Synthesis of 4-Methylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add p-toluic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 4-methylbenzoyl chloride. This intermediate is often used directly in the next step.

Step 2: Synthesis of this compound

  • Cool a concentrated aqueous ammonia solution in an ice bath.

  • Slowly add the crude 4-methylbenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for an additional 15-30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[6]

Expected Yield: Approximately 75%.[3]

Protocol 2: Schotten-Baumann Synthesis from 4-Methylbenzoyl Chloride

This protocol utilizes a two-phase system to synthesize this compound.[1]

  • In a flask, dissolve 4-methylbenzoyl chloride in a suitable organic solvent such as dichloromethane or diethyl ether.

  • In a separate vessel, prepare an aqueous solution of a base, such as 2M sodium hydroxide.

  • Cool both solutions in an ice bath.

  • Add the organic solution of 4-methylbenzoyl chloride to a stirring solution of concentrated aqueous ammonia.

  • Simultaneously or alternately, slowly add the aqueous base solution to the reaction mixture, ensuring the temperature remains low (0-10°C) and the pH remains basic.

  • After the addition is complete, continue to stir the mixture vigorously for about 1-2 hours at room temperature.

  • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Review Reaction Conditions start->check_reaction check_reagents Assess Starting Material Quality start->check_reagents check_workup Evaluate Work-up & Purification start->check_workup temp_time Incorrect Temperature or Time? check_reaction->temp_time stirring Inefficient Stirring? check_reaction->stirring reagent_purity Impure Reagents? check_reagents->reagent_purity hydrolysis Acyl Chloride Hydrolysis? check_reagents->hydrolysis extraction_loss Product Loss During Extraction? check_workup->extraction_loss recrystallization_loss Product Loss During Recrystallization? check_workup->recrystallization_loss temp_time->stirring No optimize_temp_time Optimize Temperature & Time temp_time->optimize_temp_time Yes stirring->check_reagents No improve_stirring Increase Stirring Rate stirring->improve_stirring Yes reagent_purity->hydrolysis No purify_reagents Use Fresh/Purified Reagents reagent_purity->purify_reagents Yes hydrolysis->check_workup No anhydrous_conditions Use Anhydrous Conditions hydrolysis->anhydrous_conditions Yes extraction_loss->recrystallization_loss No optimize_extraction Optimize Extraction Protocol extraction_loss->optimize_extraction Yes optimize_recrystallization Optimize Recrystallization recrystallization_loss->optimize_recrystallization Yes end Yield Improved optimize_temp_time->end improve_stirring->end purify_reagents->end anhydrous_conditions->end optimize_extraction->end optimize_recrystallization->end

Caption: A logical workflow for diagnosing and resolving common issues leading to low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude 4-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. When synthesized from 4-methylbenzoic acid (p-toluic acid) and an amine source (e.g., via an acid chloride intermediate), the primary impurities are likely to be:

  • Unreacted 4-methylbenzoic acid: This is the most probable impurity if the reaction does not go to completion.

  • Unreacted p-toluoyl chloride: If this intermediate is used, some may remain, though it is often hydrolyzed to 4-methylbenzoic acid during workup.

  • Side-products: Depending on the reaction conditions, minor side-products may form, though these are generally less common.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography.[1][2] An acid-base extraction is also a valuable technique for removing acidic or basic impurities prior to a final purification step.[3][4]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (159-160°C) indicates high purity.[5] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative data on the percentage of purity.

Troubleshooting Guides

Recrystallization

Issue 1: No crystals form upon cooling.

  • Cause: The solution may not be saturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Reheat the solution to boiling and evaporate some of the solvent to concentrate the solution.

    • Allow the concentrated solution to cool slowly again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[1]

    • Add a seed crystal of pure this compound if available.

Issue 2: The product "oils out" instead of forming crystals.

  • Cause: The solubility of the compound is too high in the chosen solvent, or the solution has cooled too quickly.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a "co-solvent" in which this compound is less soluble to decrease its overall solubility.

    • Ensure the solution cools very slowly. You can insulate the flask to slow the cooling rate.

Issue 3: The recrystallized product is still impure.

  • Cause: The chosen solvent did not effectively discriminate between the product and the impurities, or impurities were trapped within the crystal lattice.

  • Troubleshooting Steps:

    • Perform a second recrystallization using a different solvent or a mixture of solvents.[1]

    • Ensure that the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.

Column Chromatography

Issue 1: Poor separation of this compound and impurities (overlapping bands).

  • Cause: The mobile phase (eluent) polarity is too high, the column is overloaded with the crude product, or the stationary phase is inappropriate.[2]

  • Troubleshooting Steps:

    • Optimize the mobile phase: Use a less polar solvent system. The ideal eluent should provide a significant difference in the Rf values of this compound and the impurities on a TLC plate.

    • Reduce the sample load: Overloading the column leads to broad bands and poor separation. Use a larger column or a smaller amount of the crude sample.[2]

    • Consider a different stationary phase: While silica gel is common, alumina could offer different selectivity.

Issue 2: this compound is stuck on the column.

  • Cause: The mobile phase is not polar enough to elute the compound, or the compound is interacting too strongly with the stationary phase.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase: A common technique is to start with a non-polar eluent and slowly add a more polar solvent (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • For amides that may have some basicity: Adding a small amount of a modifier like triethylamine (1-3%) to the eluent can help reduce strong interactions with the acidic silica gel.[1]

Acid-Base Extraction

Issue 1: The layers in the separatory funnel do not separate well (emulsion formation).

  • Cause: Vigorous shaking can lead to the formation of an emulsion.

  • Troubleshooting Steps:

    • Allow the separatory funnel to stand for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of a saturated sodium chloride solution (brine) to help break the emulsion.

Data Presentation

Purification MethodTypical YieldPurity Assessment (Melting Point)AdvantagesDisadvantages
Recrystallization 75%[5]160-163°C[5] (Lit. 159-160°C)Simple, cost-effective, good for large quantities.May not remove all impurities in a single step; requires finding a suitable solvent.
Column Chromatography VariableHigh purity achievableExcellent for separating complex mixtures and achieving high purity.[1]More time-consuming, requires larger volumes of solvent, can be less suitable for very large scales.[1]
Acid-Base Extraction N/A (pre-purification)N/AEffectively removes acidic or basic impurities.[3]Does not remove neutral impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a potential hot solvent (e.g., ethanol, water, or a mixture). The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[9]

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[2]

  • Load the Sample: Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low ratio of ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify which ones contain the pure this compound.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Protocol 3: Acid-Base Extraction to Remove 4-Methylbenzoic Acid
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.[4] The 4-methylbenzoic acid will react with the sodium bicarbonate to form its water-soluble sodium salt.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium 4-methylbenzoate) can be drained off.

  • Repeat: Repeat the extraction with fresh sodium bicarbonate solution to ensure all the acidic impurity is removed.

  • Wash: Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Isolation: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and evaporate the solvent to yield the purified this compound.

Visualizations

impurity_identification_workflow start Crude this compound analytical_techniques Analytical Techniques start->analytical_techniques tlc TLC Analysis analytical_techniques->tlc Primary Screen mp Melting Point Analysis analytical_techniques->mp Confirmatory nmr NMR Spectroscopy analytical_techniques->nmr Structural Confirmation decision Purity Assessment tlc->decision mp->decision nmr->decision pure Pure Product (Single Spot, Sharp MP) decision->pure Pure impure Impure Product (Multiple Spots, Broad/Low MP) decision->impure Impure purification Select Purification Method impure->purification recrystallization Recrystallization purification->recrystallization For larger scale column_chrom Column Chromatography purification->column_chrom For difficult separations acid_base Acid-Base Extraction purification->acid_base To remove acidic/basic impurities

Caption: Workflow for identifying impurities in crude this compound.

purification_workflow start Crude this compound dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve extract Extract with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (this compound) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Sodium 4-methylbenzoate) separate->aqueous_layer Bottom Layer wash Wash with Brine organic_layer->wash acidify Acidify with HCl aqueous_layer->acidify dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate final_product Purified this compound evaporate->final_product isolate_acid Isolate Impurity (4-Methylbenzoic Acid) acidify->isolate_acid

References

Optimizing reaction conditions for 4-Methylbenzamide synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions, specifically focusing on temperature and solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, also known as p-toluamide, is commonly synthesized through several methods:

  • From 4-Methylbenzoyl Chloride and Ammonia: This is a widely used and robust method involving the acylation of ammonia with 4-methylbenzoyl chloride. The reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[1][2]

  • From 4-Methylbenzoic Acid and Ammonia: This method involves the direct condensation of 4-methylbenzoic acid and ammonia. It often requires high temperatures or a coupling agent to facilitate the removal of water and drive the reaction forward. A common laboratory procedure involves converting the carboxylic acid to an ammonium salt, which is then heated to dehydrate and form the amide.

  • From 4-Methylbenzonitrile: The hydrolysis of 4-methylbenzonitrile under acidic or basic conditions can also yield this compound.

Q2: How does reaction temperature impact the synthesis of this compound?

A2: Reaction temperature is a critical parameter in the synthesis of this compound, influencing the reaction rate, yield, and purity.

  • Increased Reaction Rate: Generally, higher temperatures accelerate the rate of the amidation reaction.

  • Improved Yield (to a certain point): For some protocols, increasing the temperature can lead to a higher yield.

  • Risk of Byproduct Formation: Excessively high temperatures can promote the formation of byproducts and potentially lead to the decomposition of the desired product. Careful optimization is necessary to find the ideal temperature that maximizes yield without compromising purity.

Q3: What is the role of the solvent in this compound synthesis?

A3: The choice of solvent is crucial as it affects the solubility of reactants, the reaction rate, and can sometimes influence the reaction pathway.

  • Solubility: The solvent must be able to dissolve the reactants to a reasonable extent to allow for an efficient reaction.

  • Reaction Rate: The polarity of the solvent can influence the rate of the reaction. Aprotic solvents are often employed in the synthesis of amides from acyl chlorides.[3]

  • Reaction Pathway: In some cases, the solvent can play a direct role in the reaction mechanism or influence the formation of different products. For the Schotten-Baumann reaction, a two-phase system of water and an organic solvent like dichloromethane is often used.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Suboptimal temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor solubility of reactants: The chosen solvent may not be appropriate for the starting materials. 4. Hydrolysis of 4-methylbenzoyl chloride: The acyl chloride is sensitive to water and can hydrolyze back to 4-methylbenzoic acid. 5. Protonation of ammonia: The hydrochloric acid generated during the reaction can react with the ammonia, rendering it non-nucleophilic.1. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 2. Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation. 3. Select a solvent in which all reactants are soluble. Consider using a co-solvent system if necessary. 4. Ensure that all glassware is dry and use anhydrous solvents. If using a biphasic system, ensure vigorous stirring to promote the reaction between the organic and aqueous phases. 5. Use a base (e.g., sodium hydroxide, triethylamine) to neutralize the HCl as it is formed.[4]
Product is Impure 1. Presence of unreacted starting materials: The reaction may not have gone to completion. 2. Formation of byproducts: Suboptimal reaction conditions (e.g., excessively high temperature) can lead to the formation of undesired products. 3. Ineffective purification: The chosen purification method may not be suitable for removing the specific impurities present.1. Optimize the reaction conditions (time, temperature, stoichiometry of reactants) to drive the reaction to completion. 2. Carefully control the reaction temperature and other parameters. Analyze the byproducts to understand their origin and adjust the conditions accordingly. 3. For purification, recrystallization from a suitable solvent is often effective for amides. If column chromatography is used, ensure the appropriate stationary and mobile phases are selected.
Difficulty in Product Isolation 1. Product is too soluble in the work-up solvent: This can lead to significant product loss during extraction. 2. Emulsion formation during extraction: This can make phase separation difficult.1. Choose an extraction solvent in which the product has limited solubility. Perform multiple extractions with smaller volumes of solvent. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Data Presentation

Table 1: Effect of Solvent on the Yield of N-substituted Benzamide

This table illustrates the general effect of solvent on a representative Schotten-Baumann reaction. The specific reactants are 4-chlorobenzoyl chloride and morpholine.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)Room Temperature2High
Tetrahydrofuran (THF)Room Temperature2Moderate
Diethyl EtherRoom Temperature2Moderate
TolueneRoom Temperature2Low
Water (biphasic)Room Temperature2High

Note: The use of a biphasic system with water and an organic solvent is a hallmark of the Schotten-Baumann reaction, often leading to high yields.[1]

Table 2: Effect of Temperature on Amide Synthesis Yield

This table demonstrates the general trend of temperature on the yield of an amidation reaction. Specific conditions may vary for this compound synthesis.

Temperature (°C)Reaction Time (h)Yield (%)Observations
04LowReaction proceeds slowly.
Room Temperature (20-25)2-4Moderate to HighA good starting point for optimization.
501-2HighIncreased reaction rate.
801HighPotential for increased byproduct formation.
>100<1VariableRisk of product decomposition and significant byproduct formation.

Experimental Protocols

Method 1: Synthesis of this compound from 4-Methylbenzoyl Chloride and Ammonia

This protocol is based on the general principles of the Schotten-Baumann reaction.[1][4]

Materials:

  • 4-Methylbenzoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoyl chloride (1 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.

  • Ammonia Addition: In a separate flask, dilute concentrated aqueous ammonia with an equal volume of deionized water.

  • Reaction: Slowly add the diluted ammonia solution to the stirred solution of 4-methylbenzoyl chloride. Simultaneously, add 1 M NaOH solution dropwise to maintain the reaction mixture at a slightly basic pH (pH 8-10).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield the pure product. A 75% yield has been reported for this transformation under optimized conditions.[5]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Addressing 4-Methylbenzamide solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 4-Methylbenzamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound, also known as p-toluamide, is an organic compound with the molecular formula C₈H₉NO.[1][2] It belongs to the benzamide class of molecules.[1] Key properties are summarized below:

PropertyValueReference
Molecular Weight 135.16 g/mol [2]
Melting Point 159-163 °C[3]
Appearance White to almost white powder or crystals[3]

Q2: What are the general solubility characteristics of this compound?

This compound is sparingly soluble in water and benzene.[4] It is reported to be very soluble in ethanol and diethyl ether, and soluble in methanol.[4][5] For many biological assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating stock solutions of hydrophobic compounds.[6][7]

Q3: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

Precipitation of this compound upon addition to aqueous solutions is a common issue and can be attributed to several factors:

  • Solvent Shock: This occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

  • Exceeding Aqueous Solubility: The final concentration of this compound in your assay may be higher than its maximum solubility in the aqueous medium.

  • pH Effects: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is not strongly ionizable, significant pH shifts in the medium can influence its solubility.

  • Temperature Changes: Moving solutions between different temperatures (e.g., from room temperature to a 37°C incubator) can affect solubility. A decrease in temperature, in particular, can lead to precipitation.

  • Interactions with Media Components: Components of complex biological media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

While DMSO is a highly effective solvent, it can have cytotoxic effects on cells at higher concentrations.[6] Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 1%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.

Troubleshooting Guide

This guide provides a step-by-step approach to address solubility issues with this compound.

Problem Potential Cause Recommended Solution(s)
Immediate precipitation upon adding DMSO stock to aqueous buffer. Solvent shock.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).- Add the DMSO stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid dispersion.- Prepare an intermediate dilution in a smaller volume of buffer before adding it to the final volume.
Cloudiness or precipitate forms over time in the incubator. - The compound's concentration is at or near its solubility limit, and slight temperature fluctuations or evaporation are causing it to precipitate.- Interaction with media components.- Determine the kinetic solubility of this compound under your specific experimental conditions (see Protocol 1).- Lower the final concentration of this compound in your assay.- Ensure the incubator has adequate humidity to prevent evaporation.
Precipitation is observed after freeze-thaw cycles of the stock solution. - The compound is less soluble at lower temperatures.- Water absorption by DMSO over time can reduce its solvating power for hydrophobic compounds.- Prepare fresh stock solutions before each experiment.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Use anhydrous DMSO for preparing stock solutions and store it properly to prevent moisture absorption.

Quantitative Solubility Data (Illustrative)

While specific quantitative solubility data for this compound is not extensively published, the following tables provide illustrative data for the parent compound, benzamide, to serve as a reference. The solubility of this compound is expected to be in a similar range but may differ. It is highly recommended to experimentally determine the solubility for your specific assay conditions.

Table 1: Illustrative Solubility of Benzamide in DMSO

Concentration (mg/mL)Molar Solubility (M)Temperature (°C)
>2800>23.325

Data for Benzamide, from Wikipedia[8]

Table 2: Illustrative Aqueous Solubility of Benzamide

SolventSolubility (g/L)Temperature (°C)
Water1325

Data for Benzamide, from Wikipedia[8]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol describes a high-throughput method to determine the kinetic solubility of this compound in a buffer of choice (e.g., Phosphate Buffered Saline, PBS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader with spectrophotometric capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each concentration from the dilution plate to a new 96-well UV-transparent microplate. Include wells with DMSO only to serve as a blank.

  • Add Aqueous Buffer: Add 198 µL of the pre-warmed aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation and Mixing: Seal the plate and shake it for a predefined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Measure Absorbance: After incubation, measure the absorbance of each well at a wavelength where this compound absorbs (determine this by a prior wavelength scan).

  • Data Analysis: The highest concentration that does not show a significant increase in light scattering (measured at a non-absorbing wavelength like 600 nm) and has a linear relationship between concentration and absorbance is considered the kinetic solubility.

Protocol 2: Preparing a Working Solution of this compound for Cell-Based Assays

This protocol provides a best-practice method for preparing a working solution of this compound to minimize precipitation.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO

  • Complete cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Calculate Required Volumes: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment.

  • Dilution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent solvent shock.

  • Final Mix and Inspection: After adding the stock solution, cap the tube and invert it several times to ensure a homogenous solution. Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway

Benzamide derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair pathway. The diagram below illustrates the role of PARP1 in single-strand break repair and how its inhibition can lead to cell death in certain cancer cells.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PARylation Auto-PARylation PARP1->PARylation catalyzes Replication_Fork Replication Fork PARP1->Replication_Fork (inhibited) Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment leads to SSBR Single-Strand Break Repair Recruitment->SSBR facilitates SSBR->DNA_Damage resolves DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to Cell_Death Apoptosis / Cell Death DSB->Cell_Death triggers (in HR-deficient cells) Benzamide This compound (as PARP Inhibitor) Benzamide->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA repair and the effect of inhibition.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting_Workflow Start Start: Solubility Issue with this compound Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prep_Stock Dilution Dilute in Pre-warmed Aqueous Buffer Prep_Stock->Dilution Check_Precipitate Precipitation? Dilution->Check_Precipitate Yes Yes Check_Precipitate->Yes Yes No No Check_Precipitate->No No Troubleshoot Troubleshooting Steps Yes->Troubleshoot Proceed Proceed with Experiment No->Proceed Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Intermediate_Dilution Use Intermediate Dilution Step Troubleshoot->Intermediate_Dilution Check_Solubility Determine Kinetic Solubility (Protocol 1) Troubleshoot->Check_Solubility Lower_Conc->Dilution Intermediate_Dilution->Dilution Check_Solubility->Dilution informs max concentration

Caption: Troubleshooting workflow for this compound solubility.

References

Preventing side reactions during the synthesis of 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylbenzamide. Our goal is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • From 4-Methylbenzoyl Chloride: This is a classic Schotten-Baumann reaction where 4-methylbenzoyl chloride (p-toluoyl chloride) is reacted with ammonia or an amine in the presence of a base.[1][2] This method is often preferred due to the high reactivity of the acyl chloride, leading to faster reaction times.

  • From 4-Methylbenzoic Acid: This route typically involves the activation of the carboxylic acid. One common approach is to convert 4-methylbenzoic acid into the corresponding acyl chloride in situ using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ammonia.[3][4] Another method involves direct coupling of the carboxylic acid with an amine using a coupling agent, though this can introduce other potential side reactions.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound from 4-Methylbenzoyl Chloride?

A2: The main side reactions to control are:

  • Hydrolysis of 4-Methylbenzoyl Chloride: 4-Methylbenzoyl chloride is highly reactive towards water. Any moisture present in the reaction setup (glassware, solvents, reagents) can lead to its hydrolysis, forming 4-methylbenzoic acid as a significant impurity.[5][6]

  • Formation of N,N-diacyl species: While less common with ammonia, if a primary amine is used, there is a possibility of forming a diacylated product, especially if the reaction conditions are not carefully controlled.[]

  • Reaction with Base: The base used to scavenge the HCl byproduct can also contribute to the hydrolysis of the acyl chloride if not managed correctly.[5]

Q3: How can I minimize the formation of 4-methylbenzoic acid as a byproduct?

A3: To minimize the hydrolysis of 4-methylbenzoyl chloride, the following precautions are essential:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or by running it under an inert atmosphere (e.g., nitrogen or argon).[3][5]

  • Controlled Addition: Add the 4-methylbenzoyl chloride dropwise to the cooled amine solution. This helps to control the exothermic nature of the reaction and ensures the acyl chloride preferentially reacts with the amine rather than residual water.[8]

  • Efficient Stirring: In biphasic systems (e.g., organic solvent and aqueous base), vigorous stirring is crucial to ensure that the reactants in the organic phase come into contact and react faster than the hydrolysis of the acyl chloride in the aqueous phase.[9]

Q4: What is the best way to purify the crude this compound product?

A4: The most common and effective purification methods are:

  • Recrystallization: This is often the preferred method for amides.[9] A suitable solvent system should be chosen where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexane.[8][10]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. For amides, which can be somewhat polar, a solvent system such as hexane/ethyl acetate is a good starting point.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Hydrolysis of 4-Methylbenzoyl Chloride: Starting material consumed by reaction with moisture.[5] 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Product Loss During Work-up: Significant product may be lost during extraction or recrystallization.[9] 4. Suboptimal Base Concentration: Insufficient base to neutralize the HCl generated, leading to the formation of the non-nucleophilic ammonium salt of the starting amine.[3]1. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere.[5] 2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. Consider increasing the reaction time or allowing the reaction to warm to room temperature after the initial addition at 0 °C.[8] 3. Minimize the amount of solvent used for recrystallization. Ensure the solution is fully cooled before filtering to maximize crystal recovery.[9] 4. Use at least two equivalents of the amine (one to react and one to act as a base) or use a non-nucleophilic base like triethylamine or pyridine in slight excess.[3]
Product is Impure (Multiple spots on TLC) 1. Presence of 4-Methylbenzoic Acid: Due to hydrolysis of the starting acyl chloride.[3] 2. Unreacted Starting Materials: Incomplete reaction. 3. Byproducts from Coupling Reagents: If using a coupling agent like DCC, dicyclohexylurea (DCU) can be a difficult-to-remove impurity.[9]1. During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like 4-methylbenzoic acid.[5] 2. Improve reaction conversion by extending the reaction time or optimizing stoichiometry.[9] 3. If DCU is present, it can often be removed by filtration as it is insoluble in many common organic solvents.[9]
Product "oils out" during recrystallization 1. The solvent is too non-polar, or the solution is cooling too quickly. 2. The melting point of the product is lower than the boiling point of the solvent. 1. Add a more polar co-solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask can help induce crystallization. 2. Choose a solvent or solvent mixture with a lower boiling point.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylbenzoyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from general procedures for the Schotten-Baumann reaction.[8]

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve concentrated aqueous ammonia (e.g., 28-30%, ~2 equivalents) in 30 mL of dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. In a dropping funnel, prepare a solution of 4-methylbenzoyl chloride (1.0 eq, e.g., 1.55 g, 10 mmol) in 10 mL of anhydrous DCM. Add the 4-methylbenzoyl chloride solution dropwise to the stirred ammonia solution over 20-30 minutes, ensuring the temperature remains below 10 °C. A white precipitate of this compound should form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture to yield the pure product.[8]

Protocol 2: Synthesis of this compound from 4-Methylbenzoic Acid

This protocol involves the in situ formation of the acyl chloride.[3][4]

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-methylbenzoic acid (1.0 eq, e.g., 1.36 g, 10 mmol). Add anhydrous toluene (20 mL) to dissolve the acid. Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add thionyl chloride (1.2 equivalents, e.g., 0.87 mL, 12 mmol) to the solution at room temperature with stirring. Heat the reaction mixture to reflux for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-methylbenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude 4-methylbenzoyl chloride in 20 mL of anhydrous dichloromethane and cool to 0 °C in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Work-up and Purification: Follow steps 3-5 from Protocol 1 for the reaction, work-up, and purification.

Visualizations

Main_Reaction_Pathway Main Reaction Pathway for this compound Synthesis start 4-Methylbenzoyl Chloride intermediate Tetrahedral Intermediate start->intermediate + NH3 amine Ammonia (NH3) amine->intermediate product This compound intermediate->product - HCl hcl HCl salt Ammonium Salt hcl->salt + Base base Base (e.g., extra NH3) base->salt

Caption: Main reaction pathway for this compound synthesis.

Side_Reaction_Hydrolysis Side Reaction: Hydrolysis of 4-Methylbenzoyl Chloride acyl_chloride 4-Methylbenzoyl Chloride hydrolysis_product 4-Methylbenzoic Acid acyl_chloride->hydrolysis_product + H2O (Moisture) water Water (H2O) water->hydrolysis_product hcl HCl

Caption: Side reaction: Hydrolysis of 4-Methylbenzoyl Chloride.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_moisture Check for Moisture Contamination (Wet glassware, non-anhydrous solvents) start->check_moisture Possible Cause check_reaction_conditions Review Reaction Conditions (Time, Temperature, Stoichiometry) start->check_reaction_conditions Possible Cause check_workup Analyze Work-up & Purification Steps (Extraction loss, Recrystallization solvent) start->check_workup Possible Cause solution_moisture Implement Anhydrous Techniques: - Dry glassware - Use anhydrous solvents - Inert atmosphere check_moisture->solution_moisture Solution solution_conditions Optimize Reaction: - Monitor with TLC for completion - Adjust temperature or time - Verify reagent amounts check_reaction_conditions->solution_conditions Solution solution_workup Refine Purification: - Minimize recrystallization solvent volume - Ensure complete precipitation before filtering check_workup->solution_workup Solution

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purifying 4-Methylbenzamide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving the high purity required for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. Based on analogous benzamide syntheses, likely impurities include:

  • Unreacted Starting Materials: 4-methylbenzoic acid and the amine source (e.g., ammonia or an ammonium salt).

  • Byproducts from Reagents: If activating agents like thionyl chloride or oxalyl chloride are used to form an acyl chloride intermediate, byproducts from these reagents may be present.

  • Side-Reaction Products: Small amounts of isomeric or related benzamides may form depending on the reaction conditions.

Q2: What is the most common method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[1] It is a relatively simple technique that can yield high-purity material.[1] For even higher purity or for separating very similar impurities, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1] Given the amide functionality, polar solvents are often a good starting point. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good choices.[2] For amides, alcohols like ethanol or methanol, or solvent mixtures such as ethanol/water or acetone/water, are often effective.[3][4]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is commonly used.[5][6]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 159-162 °C) is indicative of high purity.[7]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Failure to Crystallize The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8][9]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3][9]
"Oiling Out" The boiling point of the solvent is higher than the melting point of this compound.Reheat the solution and add a small amount of a solvent in which the compound is more soluble to lower the cloud point. Alternatively, use a lower-boiling point solvent system.[3]
The compound is significantly impure.Consider a pre-purification step, such as a wash with a suitable solvent, or use a different purification technique like column chromatography.[9]
The solution cooled too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9]
Low Crystal Yield Too much solvent was used for recrystallization or washing.Use the minimum amount of hot solvent to dissolve the compound and wash the collected crystals with a minimal amount of ice-cold solvent.[3][10]
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[3]
Colored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of the desired product.[3]
HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Shifting Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[11]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[11]
Column degradation.Flush the column with a strong solvent or replace the column if necessary.
Poor Peak Shape (Tailing or Fronting) Interaction of the amide with active sites on the column.Use a base-deactivated column or add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.[6]
Column overload.Reduce the concentration of the injected sample.[12]
Extra-column band broadening.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.[12]
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and flush the injector and column thoroughly between runs.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized for specific impurity profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in different solvents at room temperature and at their boiling points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[3]

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for 15-30 minutes.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound purity. Method parameters may require optimization based on the specific instrument and impurities present.

Instrumentation and Conditions:

Parameter Value/Description
Stationary Phase Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[6][14] B: Methanol or Acetonitrile with 0.1% TFA or 0.1% Formic Acid[5][6][14]
Gradient A typical starting gradient could be 30% B to 100% B over 15-20 minutes.
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm[5]
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[6]

  • Injection and Analysis: Inject the prepared sample and run the analysis using the specified gradient and conditions.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the area percent purity of the this compound.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (if necessary) dissolve->decolorize cool Cool to Room Temperature, then Ice Bath dissolve->cool If no insoluble impurities hot_filter Hot Filtration (if necessary) decolorize->hot_filter hot_filter->cool crystallize Crystals Form cool->crystallize isolate Isolate Crystals by Vacuum Filtration crystallize->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A typical workflow for the purification of this compound by recrystallization.

Recrystallization_Troubleshooting start Cooled Solution no_crystals No Crystals Formed? start->no_crystals oiling_out Oily Layer Formed? no_crystals->oiling_out No too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes crystals_ok Crystals Formed oiling_out->crystals_ok No reheat_add Reheat and add more 'good' solvent oiling_out->reheat_add Yes boil_off Boil off some solvent and re-cool too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No induce Scratch flask or add seed crystal supersaturated->induce Yes slow_cool Cool more slowly reheat_add->slow_cool

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

Overcoming challenges in the work-up and isolation of 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the work-up and isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis method for this compound?

A1: The most prevalent and efficient method for laboratory synthesis is the reaction of 4-methylbenzoyl chloride with a concentrated aqueous solution of ammonia. This reaction is a nucleophilic acyl substitution where the ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and replacing the chlorine atom. The reaction is typically rapid and proceeds with a high yield. An alternative route involves the direct amidation of 4-toluic acid, though this often requires coupling agents or harsher reaction conditions.

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities often encountered are unreacted 4-methylbenzoyl chloride, 4-toluic acid, and ammonium chloride. 4-Toluic acid is formed from the hydrolysis of 4-methylbenzoyl chloride if moisture is present in the reaction. Ammonium chloride is a byproduct of the reaction between the generated hydrochloric acid and excess ammonia.

Q3: How can I effectively remove these common impurities during the work-up?

A3: A standard aqueous work-up is highly effective. This typically involves:

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate any remaining ammonia, making it soluble in the aqueous layer.

  • Base Wash: A subsequent wash with a dilute base (e.g., 5% sodium bicarbonate solution) will deprotonate the acidic 4-toluic acid, converting it to its water-soluble sodium salt, which can then be removed in the aqueous phase.[1]

  • Water Wash: Finally, washing with water or brine helps to remove any remaining water-soluble impurities.

Q4: What is the recommended method for the final purification of this compound?

A4: Recrystallization is the most effective and common method for purifying the final product.[2] Suitable solvents for the recrystallization of this compound include ethanol, acetone, or acetonitrile.[2] The choice of solvent will depend on the specific impurities present. The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which facilitates the formation of pure crystals.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of 4-methylbenzoyl chloride.[4][5][6] 3. Product loss during work-up.1. Ensure an excess of ammonia is used and allow for sufficient reaction time. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere if possible.[4][7] 3. During aqueous extraction, avoid vigorous shaking that can lead to emulsion formation. If an emulsion forms, add brine to help break it.[1] Ensure the pH of the aqueous layer is appropriate to minimize product solubility.
Product is an oil or fails to crystallize 1. Presence of significant impurities depressing the melting point. 2. Inappropriate recrystallization solvent.1. Perform a thorough aqueous work-up as described in the FAQs to remove acidic and basic impurities.[1] If impurities persist, consider column chromatography. 2. Test different recrystallization solvents. A good solvent should dissolve the compound when hot but not when cold.[8] Consider using a solvent system (e.g., ethanol/water) if a single solvent is not effective.
Presence of 4-Toluic Acid in the final product Hydrolysis of the starting 4-methylbenzoyl chloride.[4][9]During the work-up, wash the organic layer with a 5% aqueous solution of sodium bicarbonate or sodium carbonate to remove the acidic 4-toluic acid as its water-soluble salt.[1]
Ammonium Chloride contamination Byproduct of the reaction.Ensure the crude product is thoroughly washed with water during the work-up, as ammonium chloride is highly soluble in water.

Experimental Protocols

Synthesis of this compound from 4-Methylbenzoyl Chloride

This protocol describes the synthesis of this compound via the reaction of 4-methylbenzoyl chloride with concentrated aqueous ammonia.

Materials:

  • 4-Methylbenzoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, add 4-methylbenzoyl chloride to a round-bottom flask containing a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise to the stirred solution of 4-methylbenzoyl chloride. A white precipitate of this compound will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolate the crude product by vacuum filtration and wash the filter cake with cold water to remove most of the ammonium chloride.

Work-up and Isolation Protocol
  • Transfer the crude product to a separatory funnel and dissolve it in dichloromethane.

  • Wash the organic layer sequentially with:

    • 1M HCl to remove any unreacted ammonia.

    • 5% NaHCO₃ solution to remove any 4-toluic acid.[1]

    • Brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Data Presentation

Compound Molar Mass ( g/mol ) Melting Point (°C) Solubility
This compound135.16161-163[10]Sparingly soluble in water and benzene; very soluble in diethyl ether and ethanol.[11]
4-Toluic Acid136.15180-181Poorly soluble in water, soluble in acetone.[12]
4-Methylbenzoyl Chloride154.60-4Reacts vigorously with water and alcohols; soluble in dichloromethane, ether, and acetone.[4]

Visualizations

experimental_workflow start Start: 4-Methylbenzoyl Chloride reaction Reaction with Concentrated Ammonia start->reaction filtration Vacuum Filtration & Water Wash reaction->filtration Crude Product (Solid) workup Aqueous Work-up (Acid/Base Washes) filtration->workup drying Drying of Organic Layer workup->drying Product in Organic Solvent evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (e.g., from Ethanol) evaporation->recrystallization Crude Product final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product? check_hydrolysis Check for Hydrolysis (Presence of 4-Toluic Acid) start->check_hydrolysis check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_workup Evaluate Work-up Procedure start->check_workup solution_hydrolysis Use Anhydrous Conditions & Base Wash in Work-up check_hydrolysis->solution_hydrolysis solution_reaction Use Excess Ammonia, Check Reaction Time/Temp check_reaction_conditions->solution_reaction solution_workup Optimize pH of Washes, Break Emulsions with Brine check_workup->solution_workup

Caption: Logical troubleshooting guide for common issues in this compound synthesis.

References

Optimizing the stoichiometry of reagents for 4-Methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to optimize reaction stoichiometry and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • From 4-Methylbenzoyl Chloride: This route involves the reaction of 4-methylbenzoyl chloride with a source of ammonia, typically aqueous or gaseous ammonia. This is a variation of the Schotten-Baumann reaction.

  • From 4-Methylbenzoic Acid: This method requires the activation of the carboxylic acid, often by converting it to an acid chloride in situ using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction with ammonia.

Q2: How does the stoichiometry of reagents impact the yield and purity of this compound?

A2: The stoichiometry of reactants is a critical factor influencing both the yield and purity of the final product. An excess of the aminating agent (ammonia) is generally used to ensure the complete consumption of the 4-methylbenzoyl chloride and to neutralize the hydrochloric acid byproduct. Using an insufficient amount of base can lead to the protonation of the amine, rendering it non-nucleophilic and halting the reaction.[1] Conversely, a large excess of the acylating agent can lead to the formation of di-acylated byproducts, especially when using primary or secondary amines instead of ammonia.[1]

Q3: What is the role of the base in the Schotten-Baumann synthesis of this compound?

A3: In the Schotten-Baumann reaction, a base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine (ammonia).[1] This neutralization is essential to drive the reaction to completion by preventing the protonation of the unreacted amine, which would render it inactive as a nucleophile.[1] Common bases used include sodium hydroxide or tertiary amines like triethylamine.

Q4: What are the common side reactions to be aware of during this compound synthesis?

A4: The most prevalent side reaction is the hydrolysis of the starting material, 4-methylbenzoyl chloride, back to 4-methylbenzoic acid. This occurs if the acyl chloride is exposed to water, especially in the absence of a sufficient amount of the nucleophilic amine.[1] To minimize this, the reaction is often performed under anhydrous conditions or with slow, controlled addition of the acyl chloride to the amine solution.[1] When using amines other than ammonia, the formation of N,N-disubstituted products can be a side reaction if an excess of the acyl chloride is used.

Q5: How can I purify the crude this compound product?

A5: The most common and effective method for purifying crude this compound is recrystallization. Suitable solvents for recrystallization include hot water, ethanol, or a mixture of ethanol and water. The choice of solvent depends on the impurities present. The goal is to find a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Hydrolysis of 4-Methylbenzoyl Chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the reaction is sensitive to water. Add the 4-methylbenzoyl chloride dropwise to the ammonia solution with vigorous stirring to ensure it reacts with the amine before it can be hydrolyzed.[1]
Incomplete Reaction Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Protonation of Ammonia/Amine Use an adequate amount of base (either excess ammonia or another base like NaOH or triethylamine) to neutralize the HCl byproduct.[1]
Product Loss During Workup Optimize the extraction and washing steps to minimize the loss of product. If recrystallizing, ensure the solution is sufficiently cooled to maximize crystal formation before filtration.
Issue 2: Impure Product (Presence of Side Products)
Potential Cause Recommended Solution
Presence of Unreacted 4-Methylbenzoyl Chloride Increase the molar ratio of the ammonia source to the acyl chloride. Increase the reaction time to ensure complete conversion.
Presence of 4-Methylbenzoic Acid This indicates hydrolysis of the starting material. Minimize contact with water as described in the "Low Yield" section. During workup, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic 4-methylbenzoic acid.
Formation of N,N-disubstituted byproducts (if using a primary amine) Use a stoichiometric amount or a slight excess of the amine relative to the 4-methylbenzoyl chloride.[1]

Data Presentation

Table 1: Effect of Reagent Stoichiometry on the Yield of this compound (from 4-Methylbenzoyl Chloride)
Molar Ratio (4-Methylbenzoyl Chloride : Ammonia : NaOH) Reaction Time (hours) Temperature (°C) Approximate Yield (%)
1 : 1.5 : 1.112575
1 : 2.0 : 1.112585
1 : 2.5 : 1.112592
1 : 2.5 : 1.512595

Note: These are representative yields based on typical Schotten-Baumann reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylbenzoyl Chloride (Schotten-Baumann Method)

Materials:

  • 4-Methylbenzoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated aqueous ammonia (2.5 equivalents) and cool the flask in an ice bath.

  • Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in dichloromethane.

  • Slowly add the 4-methylbenzoyl chloride solution from the dropping funnel to the stirred ammonia solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from hot ethanol to yield pure this compound as a white solid.

Protocol 2: Synthesis of this compound from 4-Methylbenzoic Acid

Materials:

  • 4-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-methylbenzoic acid (1.0 equivalent) and toluene.

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. The residue is crude 4-methylbenzoyl chloride.

  • In a separate beaker, cool a mixture of concentrated aqueous ammonia and crushed ice.

  • Slowly and carefully add the crude 4-methylbenzoyl chloride to the cold ammonia solution with vigorous stirring.

  • A white precipitate of this compound will form. Continue stirring for 15-20 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

Visualizations

experimental_workflow_schotten_baumann cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ammonia Aqueous Ammonia (2.5 eq) ReactionVessel Reaction at 0-10°C, then RT for 1 hr Ammonia->ReactionVessel AcylChloride 4-Methylbenzoyl Chloride in DCM (1.0 eq) AcylChloride->ReactionVessel Separation Separatory Funnel (Wash with NaOH, H2O, Brine) ReactionVessel->Separation Drying Dry with MgSO4 Separation->Drying Evaporation Rotary Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound via the Schotten-Baumann reaction.

troubleshooting_logic Start Low Yield or Impure Product Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Hydrolysis Possible Cause: Hydrolysis of Acyl Chloride Check_Yield->Hydrolysis Yes Incomplete_Rxn Possible Cause: Incomplete Reaction Check_Yield->Incomplete_Rxn Yes Unreacted_Start Possible Cause: Unreacted Starting Material Check_Purity->Unreacted_Start Yes Side_Product Possible Cause: Presence of 4-Methylbenzoic Acid Check_Purity->Side_Product Yes Solution_Anhydrous Use anhydrous conditions, slow addition of acyl chloride Hydrolysis->Solution_Anhydrous Solution Success Optimized Synthesis Solution_Anhydrous->Success Solution_Excess_Amine Increase excess of ammonia, monitor with TLC Incomplete_Rxn->Solution_Excess_Amine Solution Solution_Excess_Amine->Success Solution_Stoichiometry Adjust stoichiometry, increase reaction time Unreacted_Start->Solution_Stoichiometry Solution Solution_Stoichiometry->Success Solution_Wash Wash with dilute base during workup Side_Product->Solution_Wash Solution Solution_Wash->Success

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Enhancing the Reaction Rate of 4-Methylbenzamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate of 4-Methylbenzamide formation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common starting materials for the synthesis of this compound are 4-Methylbenzoic acid (p-Toluic acid) and 4-Methylbenzoyl chloride (p-Toluoyl chloride).[1][2] The choice of starting material often depends on the desired reaction conditions and the availability of reagents.

Q2: Which synthetic route is generally faster, starting from 4-Methylbenzoic acid or 4-Methylbenzoyl chloride?

A2: The reaction starting from 4-Methylbenzoyl chloride is typically faster.[3] Acyl chlorides are more reactive than carboxylic acids, leading to a more rapid formation of the amide bond under milder conditions.[3][4] Synthesizing directly from 4-Methylbenzoic acid often requires harsher conditions, such as high temperatures, or the use of coupling agents to activate the carboxylic acid.[3]

Q3: What is the role of a base in the reaction between 4-Methylbenzoyl chloride and an amine?

A3: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[1] This prevents the protonation of the amine nucleophile, which would render it unreactive, thereby driving the reaction to completion.[1] Common bases used include triethylamine (TEA) or pyridine.

Q4: Can I synthesize this compound directly from 4-Methylbenzoic acid and an amine without a coupling agent?

A4: While possible, it is generally not practical under mild conditions.[3] Mixing a carboxylic acid and an amine typically results in an acid-base reaction, forming a stable ammonium carboxylate salt.[3] To proceed to the amide, the reaction usually requires heating above 100°C to drive off water.[3] Using a coupling agent is the preferred method for achieving amide formation from a carboxylic acid under milder conditions.

Q5: What are some common coupling agents used to facilitate the reaction between 4-Methylbenzoic acid and an amine?

A5: Several coupling agents can be used to activate the carboxylic acid. Common examples include dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and thionyl chloride (SOCl₂) to first form the acid chloride in situ.[3][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Slow or Incomplete Reaction
Possible Cause Suggested Solution(s)
Insufficiently reactive starting material If starting from 4-Methylbenzoic acid, consider converting it to the more reactive 4-Methylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride before reacting with the amine.[5] Alternatively, employ a suitable coupling agent like DCC or EDC.[3]
Low reaction temperature Gradually increase the reaction temperature. For many amide formation reactions, gentle heating can significantly increase the rate.[5] However, be cautious of potential side reactions at higher temperatures.[6]
Steric hindrance If the amine being used is sterically hindered, a more reactive acylating agent or longer reaction times may be necessary.[5]
Poor solvent choice Ensure the solvent is appropriate for the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. The solvent should be anhydrous, as water can hydrolyze the acyl chloride.[1][5]
Catalyst inefficiency If using a catalyst, ensure it is active and used in the correct proportion. For some direct amidation reactions, catalysts like boric acid or titanium tetrachloride have been used.[7]
Problem: Low Product Yield
Possible Cause Suggested Solution(s)
Hydrolysis of 4-Methylbenzoyl chloride Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[5]
Formation of byproducts Optimize reaction conditions (temperature, reaction time) to minimize the formation of unwanted side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal stopping point.[1]
Inefficient purification The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to remove impurities and improve the final yield of the pure product.[1]
Sub-optimal work-up procedure During the work-up, ensure complete removal of unreacted starting materials and byproducts. Washing the organic layer with a dilute acid solution can remove excess amine, and washing with a saturated sodium bicarbonate solution can remove unreacted 4-Methylbenzoic acid.[2]

Quantitative Data Presentation

The following table summarizes the general effect of various parameters on the reaction rate and yield of amide formation. The values presented are illustrative and can vary based on the specific substrate and reaction conditions.

Parameter Condition A Condition B Effect on Reaction Rate Effect on Yield
Starting Material 4-Methylbenzoic Acid4-Methylbenzoyl ChlorideSlowerPotentially Lower
Temperature Room Temperature (25°C)Reflux (e.g., 60°C in DCM)SlowerCan decrease if side reactions occur
Catalyst/Reagent None (direct heating)Coupling Agent (e.g., EDC)SlowerGenerally Lower
Base (for acyl chloride route) No BaseTriethylamine (1.1 eq)Significantly SlowerSignificantly Lower

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylbenzoyl Chloride

This protocol is based on the Schotten-Baumann reaction conditions.[1]

Materials:

  • 4-Methylbenzoyl chloride

  • Ammonia (aqueous solution, e.g., 28%) or an amine

  • Triethylamine (TEA) or other suitable base (if using an amine salt)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and triethylamine (1.1 eq, if necessary) in anhydrous dichloromethane. Stir the solution at room temperature.

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 4-Methylbenzoyl chloride (1.0 eq) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from 4-Methylbenzoic Acid

This protocol involves the in-situ formation of the acyl chloride followed by amidation.

Materials:

  • 4-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution) or an amine

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or other suitable inert solvent

  • Sodium hydroxide (NaOH) solution (for work-up)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-Methylbenzoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.

  • Reaction: Heat the mixture to reflux for 1-2 hours until the gas evolution ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the resulting crude 4-Methylbenzoyl chloride in a suitable anhydrous solvent like dichloromethane. Cool the solution to 0°C.

  • Amine Addition: Slowly add the amine or aqueous ammonia (excess) to the stirred solution.

  • Work-up and Purification: Follow steps 4-6 from Protocol 1 for the work-up and purification of the final product.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_product Product 4-Methylbenzoic Acid 4-Methylbenzoic Acid 4-Methylbenzoyl Chloride 4-Methylbenzoyl Chloride 4-Methylbenzoic Acid->4-Methylbenzoyl Chloride + SOCl₂ or (COCl)₂ This compound This compound 4-Methylbenzoic Acid->this compound + Amine + Coupling Agent (e.g., EDC) or High Temp 4-Methylbenzoyl Chloride->this compound + Amine + Base (e.g., TEA)

Caption: Synthetic pathways to this compound.

troubleshooting_workflow start Start: Low Reaction Rate check_sm Check Starting Material start->check_sm check_temp Check Temperature check_sm->check_temp [Acyl Chloride] use_acyl_chloride Use 4-Methylbenzoyl Chloride or Coupling Agent check_sm->use_acyl_chloride [Carboxylic Acid] check_reagents Check Reagents & Solvents check_temp->check_reagents [Optimal] increase_temp Increase Temperature check_temp->increase_temp [Too Low] use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_reagents->use_anhydrous [Moisture Present] end Reaction Rate Enhanced check_reagents->end [Optimal] use_acyl_chloride->check_temp increase_temp->check_reagents use_anhydrous->end

Caption: Troubleshooting workflow for a slow reaction rate.

References

Troubleshooting guide for scaling up 4-Methylbenzamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent industrial synthesis routes for this compound are:

  • From p-Toluoyl Chloride and Ammonia: This is a rapid and often high-yielding reaction where p-toluoyl chloride is reacted with aqueous ammonia.

  • Hydrolysis of p-Tolunitrile: This method involves the hydrolysis of p-tolunitrile to this compound. This can be achieved through acid or base-catalyzed hydrolysis, or more recently, through enzymatic hydrolysis which offers milder reaction conditions and higher selectivity.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: During scale-up, it is crucial to monitor and control several parameters to ensure consistent product quality and yield. These include:

  • Temperature: Exothermic reactions, such as the reaction of p-toluoyl chloride with ammonia, require efficient heat removal to prevent side reactions.

  • Addition Rate: The rate of addition of reagents, particularly in exothermic reactions, must be carefully controlled to maintain the desired reaction temperature.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, resulting in the formation of impurities.

  • pH: In hydrolysis reactions, maintaining the optimal pH is critical for maximizing yield and minimizing byproduct formation.

  • Reaction Time: Monitoring the reaction to completion is essential to avoid unreacted starting materials in the final product.

Q3: How can Process Analytical Technology (PAT) be implemented in this compound production?

A3: Process Analytical Technology (PAT) can be integrated into this compound production to ensure real-time process monitoring and control.[1][2][3][4] This can be achieved through:

  • In-situ Spectroscopic Tools (FTIR, Raman): To monitor the concentration of reactants, intermediates, and the product in real-time.

  • Online Chromatography (HPLC, GC): To track the formation of the product and the impurity profile throughout the reaction.

  • Automated Control Systems: To adjust process parameters like temperature and reagent addition rate based on real-time analytical data, ensuring the process remains within the desired operating window.

Troubleshooting Guides

Route 1: From p-Toluoyl Chloride and Aqueous Ammonia

Issue 1.1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction - Ensure an adequate excess of aqueous ammonia is used. - Increase reaction time and monitor for completion using TLC or HPLC.
Hydrolysis of p-toluoyl chloride - Maintain a low reaction temperature (0-10 °C) during the addition of p-toluoyl chloride. - Ensure efficient mixing to quickly disperse the acyl chloride in the aqueous ammonia.
Side reaction with product - Avoid prolonged reaction times at elevated temperatures which can lead to hydrolysis of the amide product.

Issue 1.2: Presence of Impurities in the Final Product

Impurity Potential Cause Recommended Solution
p-Toluic acid Hydrolysis of p-toluoyl chloride before reaction with ammonia.- Optimize temperature control and mixing during the reaction. - Wash the crude product with a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities.
Unreacted p-toluoyl chloride Incomplete reaction.- Ensure sufficient reaction time and ammonia concentration. - Quench the reaction with a suitable reagent to consume any unreacted acyl chloride.
Di-p-toluamide (secondary amide) Reaction of this compound with unreacted p-toluoyl chloride.- Use a sufficient excess of ammonia to favor the formation of the primary amide. - Control the addition rate of p-toluoyl chloride to avoid localized high concentrations.

Experimental Protocol: Synthesis of this compound from p-Toluoyl Chloride

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with a 28% aqueous ammonia solution.

  • Cooling: The ammonia solution is cooled to 0-5 °C with constant stirring.

  • Reagent Addition: p-Toluoyl chloride is added dropwise to the cooled ammonia solution, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is stirred for 1-2 hours at 5-10 °C after the addition is complete.

  • Work-up: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.[5]

Logical Workflow for Troubleshooting Route 1

Start Low Yield or High Impurity CheckTemp Verify Temperature Control (0-10 °C) Start->CheckTemp CheckMixing Evaluate Mixing Efficiency CheckTemp->CheckMixing If Temp OK CheckStoichiometry Confirm Ammonia Excess CheckMixing->CheckStoichiometry If Mixing OK CheckAdditionRate Assess p-Toluoyl Chloride Addition Rate CheckStoichiometry->CheckAdditionRate If Stoichiometry OK Purification Optimize Purification Step (Washing, Recrystallization) CheckAdditionRate->Purification If Rate OK

Caption: Troubleshooting workflow for the synthesis of this compound from p-toluoyl chloride.

Route 2: Hydrolysis of p-Tolunitrile

Issue 2.1: Incomplete Hydrolysis and Low Yield

Potential Cause Recommended Solution
Insufficient reaction time or temperature (Acid/Base Hydrolysis) - Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
Low enzyme activity or stability (Enzymatic Hydrolysis) - Ensure optimal pH and temperature for the specific enzyme used.[6] - Check for the presence of enzyme inhibitors in the substrate or solvent.
Poor substrate solubility - Use a co-solvent to improve the solubility of p-tolunitrile.

Issue 2.2: Formation of p-Toluic Acid as a Byproduct

Potential Cause Recommended Solution
Over-hydrolysis of the amide product (Acid/Base Hydrolysis) - Carefully control reaction time and temperature to minimize the formation of the carboxylic acid. - Consider using a milder reaction condition or a more selective catalyst.
Presence of amidase activity in the enzyme preparation (Enzymatic Hydrolysis) - Select a nitrile hydratase with low or no amidase activity.[6] - Optimize reaction conditions (e.g., pH, temperature) to favor the hydration reaction over the hydrolysis of the amide.

Experimental Protocol: Enzymatic Hydrolysis of p-Tolunitrile

  • Reaction Setup: A pH-statted reactor is charged with a buffer solution and the selected nitrile hydratase enzyme preparation.

  • Substrate Addition: p-Tolunitrile is added to the reactor. A co-solvent may be used to aid solubility.

  • Reaction Conditions: The reaction is maintained at the optimal temperature and pH for the enzyme (typically 25-40 °C and pH 7-8).

  • Monitoring: The reaction is monitored by HPLC for the consumption of p-tolunitrile and the formation of this compound.

  • Work-up: Once the reaction is complete, the enzyme is denatured and removed by filtration. The product is then extracted from the aqueous phase using a suitable organic solvent.

  • Purification: The product is isolated by evaporation of the solvent and can be further purified by crystallization.[5][7]

Signaling Pathway for Enzymatic Hydrolysis

cluster_0 Enzymatic Conversion p_Tolunitrile p-Tolunitrile Nitrile_Hydratase Nitrile Hydratase p_Tolunitrile->Nitrile_Hydratase + H2O Methylbenzamide This compound Nitrile_Hydratase->Methylbenzamide Amidase Amidase (Contaminating Enzyme) Methylbenzamide->Amidase + H2O p_Toluic_Acid p-Toluic Acid (Byproduct) Amidase->p_Toluic_Acid

Caption: Enzymatic hydrolysis of p-tolunitrile to this compound and the potential side reaction.

Data Summary

Table 1: Comparison of Industrial Synthesis Routes for this compound

Parameter Route 1: From p-Toluoyl Chloride Route 2: Enzymatic Hydrolysis of p-Tolunitrile
Typical Yield >95%90-99%
Key Advantages - Fast reaction rate - High conversion- Mild reaction conditions - High selectivity - Environmentally friendly
Key Disadvantages - Use of corrosive and hazardous p-toluoyl chloride - Potential for byproduct formation- Enzyme cost and stability - Slower reaction rates compared to chemical methods
Common Impurities p-Toluic acid, di-p-toluamideUnreacted p-tolunitrile, p-toluic acid

Table 2: Typical Purity Profile of this compound after Recrystallization

Impurity Typical Concentration
p-Toluic acid < 0.1%
p-Tolunitrile < 0.05%
Other organic impurities < 0.1%
Purity (by HPLC) > 99.5%

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-Methylbenzamide using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative methods for validating the purity of synthesized 4-Methylbenzamide. The information presented is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable analytical technique for their specific needs.

Introduction to Purity Validation

Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like this compound is a critical aspect of drug development and quality control.[1][2][3][4] Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose, guaranteeing reliable, accurate, and reproducible results.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of chemical compounds due to its high resolution and sensitivity.[6] This guide focuses on an HPLC-UV method for this compound and compares it with other analytical techniques.

Potential Impurities in this compound Synthesis:

The synthesis of this compound can result in various impurities, the nature of which depends on the synthetic route. Common methods for amide synthesis include the reaction of an acid chloride with an amine or the partial hydrolysis of a nitrile.[][8] Potential impurities could therefore include:

  • Starting materials: Unreacted 4-methylbenzoic acid or 4-methylbenzoyl chloride.

  • By-products: Products from side reactions, such as the formation of N-substituted impurities.

  • Degradation products: Compounds formed during the synthesis or purification process.

Experimental Protocols

HPLC-UV Method for this compound Purity Determination

This section details a robust HPLC-UV method for the quantitative analysis of this compound and the separation of its potential impurities.

2.1.1. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity LC System or equivalent with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of Acetonitrile and Water (50:50, v/v). The aqueous phase may contain 0.1% phosphoric acid to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

2.1.2. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL with the diluent and mix well.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[6]

2.1.3. Method Validation Parameters

The HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][5]

Alternative Method: Titration

A classic chemical method for determining the purity of an amide is through hydrolysis followed by titration.[9] This method is less specific than HPLC but can provide a good estimate of the total amide content.

2.2.1. Principle

The amide is hydrolyzed by heating with a known excess of a strong base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standardized acid (e.g., hydrochloric acid). The amount of base consumed in the hydrolysis reaction is used to calculate the purity of the amide.

2.2.2. Procedure

  • Accurately weigh about 0.5 g of the synthesized this compound into a round-bottom flask.

  • Add 25.0 mL of 1 M sodium hydroxide solution and a few boiling chips.

  • Reflux the mixture for 30 minutes to ensure complete hydrolysis.

  • Cool the solution to room temperature and add a few drops of phenolphthalein indicator.

  • Titrate the excess sodium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.

  • Perform a blank titration with 25.0 mL of 1 M sodium hydroxide solution without the amide sample.

Data Presentation and Comparison

The following tables summarize representative quantitative data obtained from the HPLC-UV analysis and the titration method for a synthesized batch of this compound.

HPLC-UV Analysis Data

Table 1: Chromatographic Results for this compound and Potential Impurities

CompoundRetention Time (min)Peak Area% Area
4-Methylbenzoic Acid3.215,4320.45
This compound 5.8 3,410,567 99.32
Unknown Impurity 17.18,9760.23

Table 2: Calculated Purity of this compound by HPLC-UV

ParameterResult
Purity by % Area Normalization 99.32%
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%
Titration Analysis Data

Table 3: Titration Results for Purity Determination

ParameterValue
Volume of HCl for Blank (mL) 49.8
Volume of HCl for Sample (mL) 12.5
Volume of NaOH consumed by Sample (mL of 1M) 18.65
Calculated Purity of this compound 98.8%
Comparison of Analytical Methods

Table 4: Performance Comparison of HPLC-UV and Titration

FeatureHPLC-UVTitration
Specificity High; can separate and quantify individual impurities.Low; provides a measure of total amide content.
Sensitivity High; can detect impurities at very low levels (ppm).Moderate; less sensitive to trace impurities.
Accuracy High, when properly validated.Can be high for pure samples, but susceptible to interferences.
Precision High; typically low relative standard deviation.Good, but can be operator-dependent.
Throughput Moderate; multiple samples can be run in sequence automatically.Low; requires manual operation for each sample.
Cost High initial instrument cost, moderate running costs.Low equipment cost.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow for the HPLC-UV analysis and a decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent weigh_standard->dissolve_standard inject_standard Inject Standard Solution dissolve_standard->inject_standard weigh_sample Weigh Synthesized Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample inject_sample Inject Sample Solution filter_sample->inject_sample run_hplc Run HPLC Method inject_standard->run_hplc inject_sample->run_hplc detect_uv UV Detection at 254 nm run_hplc->detect_uv integrate_peaks Integrate Peak Areas detect_uv->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Experimental workflow for HPLC-UV purity analysis.

Method_Selection start Need to Determine Purity? q1 Are specific impurity profiles required? start->q1 q2 Is high sensitivity needed? q1->q2 Yes titration Use Titration q1->titration No hplc Use HPLC-UV q2->hplc Yes q2->titration No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive purity validation of synthesized this compound, the HPLC-UV method is demonstrably superior to titration. Its high specificity allows for the identification and quantification of individual impurities, which is crucial for meeting regulatory requirements and ensuring product quality in the pharmaceutical industry.[1][3] While titration can serve as a simple and cost-effective method for estimating total amide content, it lacks the sensitivity and specificity to provide a complete purity profile.

The choice of analytical method should be guided by the specific requirements of the analysis. For in-depth quality control and regulatory submissions, a validated HPLC-UV method is the recommended approach. For preliminary or less critical purity assessments, titration may be a suitable alternative.

References

The Fulcrum of Efficacy: A Comparative Analysis of 4-Methylbenzamide and Other Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a critical determinant of a therapeutic's success. This guide provides a comprehensive comparative analysis of 4-Methylbenzamide, a rigid linker, against other prevalent linker classes in drug design, with a focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The following sections present a distillation of experimental data, detailed methodologies for key validation assays, and visualizations to aid in the rational design of next-generation therapeutics.

The linker, though once considered a simple tether, is now recognized as a pivotal component that profoundly influences the efficacy, stability, and pharmacokinetic properties of a drug conjugate.[1][2] The choice between a rigid structure, such as that provided by this compound, and a more flexible chain can dramatically alter the performance of a therapeutic agent.[1]

Quantitative Comparison of Linker Performance

The efficacy of drug conjugates, particularly PROTACs, is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). For ADCs, key parameters include plasma stability and the therapeutic index. The following tables summarize representative data from various studies to illustrate the impact of linker choice on these performance metrics. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.

Table 1: Comparative Performance of PROTACs with Different Linker Types

Linker TypeRepresentative Compound/StudyTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
Rigid (Benzamide-based) Benzamide derivatives[3]BRD4Cereblon (CRBN)Potent (specific values vary)HighConformationally locked, potential for improved stability and selectivity.[3]
Rigid (Piperidine/Piperazine) ARV-110[4]Androgen Receptor (AR)VHLPotentHighIncreased metabolic stability and therapeutic potency.[4]
Flexible (Alkyl Chain) PROTAC 48[5]BETCRBNpM range (IC50)>90Synthetically accessible, allows conformational flexibility.[5]
Flexible (PEG) JQ1-PEG-VHL[6]BRD4VHL15 (with PEG5)>98Improves solubility and permeability, length is critical.[6]
Flexible (Alkyl/Ether) TBK1-targeting PROTAC[5]TBK1VHL3 (with 21-atom linker)96Linker length is crucial for activity.[5]

Table 2: Impact of Linker Type on ADC Stability and Efficacy

Linker TypeRepresentative ADC/StudyKey FeaturePlasma Stability (Half-life)In Vivo EfficacyTherapeutic Index
Rigid (e.g., Maleimide-based) SMCC-DM1 ADC[7]Non-cleavableHigh (t1/2 ≈ 10.4 days)ActiveLower compared to CX-DM1
Rigid (e.g., CX-linker) CX-DM1 ADC[7]Non-cleavableHigh (t1/2 ≈ 9.9 days)More active than SMCC-DM1 at lower doses50-fold higher than SMCC-DM1
Flexible (e.g., Val-Cit Peptide) Val-Cit-PBD-ADC[7]Enzyme-cleavableGenerally stable, but can be cleaved by extracellular enzymes[8]Potent antitumor activityMTD of 2.5 mg/kg
Flexible (e.g., Disulfide) Novel disulfide ADC[7]CleavableHigher than Val-Cit linkerSimilar to Val-Cit ADCHigher MTD (10 mg/kg) than Val-Cit ADC
Flexible (e.g., Hydrazone) Hydrazone-Calicheamicin ADC[9]Acid-cleavableLess stable in plasma[9]ActiveProne to premature payload release

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are protocols for key in vitro assays.

PROTAC Plasma Stability Assay

Objective: To determine the stability of a PROTAC in plasma over time.

Materials:

  • Test PROTAC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add plasma.

  • Add the test PROTAC to the plasma to a final concentration of 1 µM.[10]

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with the internal standard to precipitate proteins.[10]

  • Vortex and centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the amount of the parent PROTAC remaining at each time point relative to the 0-minute time point.

  • Calculate the half-life (t1/2) of the PROTAC in plasma.

Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a drug conjugate across a monolayer of human intestinal cells, which serves as a model for intestinal absorption.[11][12]

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well with 0.4 µm pore size inserts)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system or a fluorescence plate reader for Lucifer yellow

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 18-22 days to form a confluent and differentiated monolayer.[13]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • For Basolateral to Apical (B-A) Permeability (to assess efflux):

    • Add the test compound solution in HBSS to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[13]

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[11]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes and relationships in drug design.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_POI Polyubiquitinated POI Ubiquitination->Poly_Ub_POI Ub tags added Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of action for a PROTAC.

ADC_Internalization_and_Payload_Release cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Free_Payload Free Payload Payload_Release->Free_Payload Cell_Death Cell Death Free_Payload->Cell_Death Induces

Caption: ADC binding, internalization, and payload release.

Linker_Design_Logic cluster_Flexible Flexible Linkers cluster_Rigid Rigid Linkers Start Linker Design Choice Flexible e.g., Alkyl Chains, PEG Start->Flexible Rigid e.g., this compound, Piperazine/Piperidine Start->Rigid Flex_Pros Pros: - Synthetic accessibility - Conformational flexibility Flexible->Flex_Pros Flex_Cons Cons: - Potential for poor PK properties - High flexibility can be unfavorable Flexible->Flex_Cons Rigid_Pros Pros: - Pre-organizes bioactive conformation - Can improve stability and selectivity Rigid->Rigid_Pros Rigid_Cons Cons: - More complex synthesis - May restrict necessary flexibility Rigid->Rigid_Cons

Caption: Decision logic for choosing linker types.

Conclusion

The selection of a linker in drug design is a multifaceted decision that requires a careful balance of properties to achieve optimal therapeutic outcomes. While flexible linkers like PEG and alkyl chains offer synthetic ease and conformational adaptability, rigid linkers, exemplified by the this compound scaffold, can provide significant advantages in terms of pre-organizing the molecule into a bioactive conformation, potentially enhancing stability, potency, and selectivity.[1][4] The data presented in this guide, though not a direct head-to-head comparison in all cases, highlights the distinct performance profiles of different linker classes. Ultimately, the optimal linker is highly dependent on the specific target, the warhead or payload, and the desired pharmacokinetic profile, necessitating empirical evaluation of a diverse set of linkers for each new drug conjugate. The provided experimental protocols and visualizations serve as a foundational resource for researchers to navigate the critical process of linker selection and optimization.

References

Comparing the biological activity of 4-Methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Methylbenzamide Derivatives

The this compound scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Derivatives of this compound have demonstrated significant potential in medicinal chemistry, exhibiting a variety of activities including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the biological activities of several classes of this compound derivatives, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.

Protein Kinase Inhibition

A novel class of this compound derivatives incorporating substituted purines has been synthesized and evaluated as potential protein kinase inhibitors.[1] These compounds were designed to target protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.

Experimental Data:

The inhibitory activity of these compounds was assessed against a panel of human cancer cell lines, with IC50 values determined to quantify their potency.

CompoundK562 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)OKP-GS (Renal Carcinoma) IC50 (µM)
7 2.271.424.56
10 2.531.5224.77
13 >50>50>50
14 >50>50>50
Sorafenib 2.311.353.54
Data sourced from a 2021 study on new this compound derivatives as potential protein kinase inhibitors.[1]

Compounds 7 and 10 , featuring 2,6-dichloropurine substituents, demonstrated significant cytotoxic activity against leukemia (K562, HL-60) and renal carcinoma (OKP-GS) cell lines, with potency comparable to the established kinase inhibitor sorafenib.[1] Further studies revealed that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS cells.[1]

Experimental Protocol: Cell Viability Assay

The antiproliferative activity of the this compound derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathway

Compounds 7 and 10 were also found to inhibit the activity of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Molecular modeling suggested that these compounds can bind to PDGFRα as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors.[1]

PDGFR_Signaling PDGFR Signaling Pathway Inhibition PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Binds P_PDGFR Phosphorylated PDGFR (Active) PDGFR->P_PDGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) P_PDGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor This compound Derivative (e.g., 7, 10) Inhibitor->P_PDGFR Inhibits

Caption: Inhibition of the PDGFR signaling pathway by this compound derivatives.

DNA Methyltransferase Inhibition

Analogs of 4-amino-N-(4-aminophenyl)benzamide have been designed as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[2][3]

Experimental Data:

Several synthesized compounds exhibited potent inhibition of human DNMT1 and DNMT3A and showed cytotoxicity against leukemia KG-1 cells.

CompoundDNMT1 IC50 (µM)DNMT3A IC50 (µM)KG-1 Cytotoxicity IC50 (µM)
12 15.51.86.5
16 12.32.15.8
31 10.81.54.9
32 9.71.24.5
SGI-1027 (Reference) 8.50.93.2
Data adapted from a study on 4-amino-N-(4-aminophenyl)benzamide analogues as DNMT inhibitors.[3]

Experimental Protocol: DNMT Inhibition Assay

The inhibitory activity against DNMTs was evaluated using a commercially available DNMT activity assay kit.

  • Enzyme Incubation: Recombinant human DNMT1 or DNMT3A was incubated with the test compounds and a biotinylated DNA substrate in the assay buffer.

  • Methylation Reaction: The methylation reaction was initiated by the addition of S-adenosyl-L-methionine (SAM) and allowed to proceed for a specified time.

  • Capture and Detection: The methylated DNA was captured on a streptavidin-coated plate and detected using an anti-5-methylcytosine antibody conjugated to a reporter enzyme.

  • Signal Measurement: The signal was developed with a colorimetric or fluorometric substrate and measured using a plate reader.

  • IC50 Calculation: The IC50 values were determined from the dose-response curves.

Experimental_Workflow DNMT Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection DNMT DNMT Enzyme Incubation Incubation of Enzyme and Compound DNMT->Incubation Compound Test Compound Compound->Incubation DNA_Substrate Biotinylated DNA Substrate DNA_Substrate->Incubation Methylation Addition of SAM Initiates Methylation Incubation->Methylation Capture Capture on Streptavidin Plate Methylation->Capture Antibody Addition of Anti-5mC Antibody Capture->Antibody Signal Signal Development and Measurement Antibody->Signal Result IC50 Calculation Signal->Result

Caption: Workflow for determining the inhibitory activity of compounds against DNMTs.

Antimicrobial Activity

Certain derivatives of benzamide have shown promising activity against various bacterial and fungal strains.

Experimental Data:

A study on N-benzamide derivatives reported their antibacterial activity against Bacillus subtilis and Escherichia coli.[4]

CompoundZone of Inhibition (mm) vs B. subtilisMIC (µg/mL) vs B. subtilisZone of Inhibition (mm) vs E. coliMIC (µg/mL) vs E. coli
5a 256.25313.12
6b 246.25243.12
6c 246.25243.12
Data from a 2024 study on the antimicrobial activity of N-benzamide derivatives.[4]

Experimental Protocol: Disc Diffusion Method

The antibacterial activity of the synthesized compounds was evaluated using the disc diffusion method.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria was spread uniformly on the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc was measured in millimeters.

  • Minimum Inhibitory Concentration (MIC): The MIC was determined by a broth microdilution method, where the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad range of biological activities, with promising results in the fields of oncology and infectious diseases. The provided data and experimental protocols offer a foundation for researchers to compare and build upon these findings in the pursuit of new and more effective drugs. The versatility of the this compound core structure, allowing for diverse substitutions, suggests that further exploration of its chemical space will likely yield compounds with even greater potency and selectivity.

References

Confirming the Molecular Weight of 4-Methylbenzamide: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of synthesized compounds. This guide provides a comprehensive comparison of mass spectrometry techniques and an alternative method for confirming the molecular weight of 4-Methylbenzamide (C₈H₉NO, Molecular Weight: 135.16 g/mol ), a common organic compound. We will delve into the experimental protocols, data presentation, and a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Diffusion-Ordered Nuclear Magnetic Resonance Spectroscopy (DOSY-NMR).

Executive Summary

Mass spectrometry, particularly GC-MS and ESI-MS, offers high sensitivity and accuracy for determining the molecular weight of small molecules like this compound. GC-MS provides detailed fragmentation patterns useful for structural elucidation, while ESI-MS is a softer ionization technique suitable for a broader range of compounds. As an alternative, DOSY-NMR provides a non-destructive method to determine molecular weight in solution, offering complementary information to mass spectrometry. The choice of technique depends on the specific requirements of the analysis, including sample purity, desired level of structural information, and available instrumentation.

Data Presentation: Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Electrospray Ionization-Mass Spectrometry (ESI-MS)Diffusion-Ordered NMR Spectroscopy (DOSY-NMR)
Principle Separation by gas chromatography followed by ionization and mass analysis.Ionization from a solution by creating a fine spray of charged droplets.Differentiation of molecules based on their diffusion rates in solution.
Ionization Electron Ionization (EI) - Hard IonizationElectrospray Ionization (ESI) - Soft IonizationNot applicable (non-destructive)
Molecular Ion Often observed, but can be weak or absent due to fragmentation.Prominent protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.Not applicable
Fragmentation Extensive and reproducible fragmentation patterns.Minimal fragmentation; collision-induced dissociation (CID) can be used for structural analysis.Not applicable
Accuracy High (typically within 5 ppm with high-resolution instruments).[1]High (typically within 5 ppm with high-resolution instruments).[1][2]Good (maximum error of smaller than ±9%).[3][4][5]
Precision HighHighGood
Sensitivity High (picomolar to nanomolar levels).[6]Very High (femtomolar to attomolar levels).[7]Low (requires higher sample concentration).[6][7]
Sample Requirements Volatile and thermally stable compounds.Soluble compounds.Soluble compounds, relatively pure sample needed for clear spectra.
Throughput HighHighLower

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, both GC-MS and ESI-MS can be effectively employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a gaseous mobile phase. The separated molecules then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

Electron Ionization (EI) Fragmentation of this compound:

Electron ionization is a "hard" ionization technique that results in extensive fragmentation of the molecule. The mass spectrum of this compound obtained from the NIST WebBook shows a molecular ion peak (M⁺) at m/z 135, confirming its molecular weight.[3][8][9] The spectrum also displays several characteristic fragment ions.

The fragmentation pattern provides valuable structural information. Key expected fragments for this compound include:

  • m/z 119: Loss of NH₂ (amino group) from the molecular ion.

  • m/z 91: Formation of a tropylium ion (C₇H₇⁺) resulting from the cleavage of the amide group and rearrangement.

  • m/z 65: Loss of C₂H₂ (acetylene) from the tropylium ion.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection GC_Column GC Column Injector->GC_Column Vaporization Ion_Source Ion Source (EI) GC_Column->Ion_Source Separation Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System Signal

Figure 1. Workflow for GC-MS analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), and enter the mass spectrometer with minimal fragmentation.

Collision-Induced Dissociation (CID) of this compound:

To obtain structural information using ESI-MS, tandem mass spectrometry (MS/MS) is employed. The protonated molecule of this compound ([C₈H₉NO+H]⁺, m/z 136) is selected and subjected to collision-induced dissociation (CID) with an inert gas. This induces fragmentation, and the resulting product ions are analyzed.

Predicted key fragments from the CID of protonated this compound include:

  • m/z 119: Loss of NH₃ (ammonia) from the protonated molecular ion.

  • m/z 91: Formation of the tropylium ion (C₇H₇⁺).

ESIMS_Workflow cluster_LC Liquid Handling cluster_MS Mass Spectrometer Sample_Solution Sample in Solution ESI_Source ESI Source Sample_Solution->ESI_Source Infusion Mass_Analyzer1 Mass Analyzer 1 ESI_Source->Mass_Analyzer1 Ionization Collision_Cell Collision Cell Mass_Analyzer1->Collision_Cell Precursor Ion Selection Mass_Analyzer2 Mass Analyzer 2 Collision_Cell->Mass_Analyzer2 CID Detector Detector Mass_Analyzer2->Detector Data_System Data System (MS/MS Spectrum) Detector->Data_System Signal

Figure 2. Workflow for ESI-MS/MS analysis.

Alternative Technique: Diffusion-Ordered NMR Spectroscopy (DOSY-NMR)

DOSY-NMR is a non-destructive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. The diffusion coefficient is related to the size and shape of the molecule, allowing for an estimation of the molecular weight.

This method is particularly useful for confirming the molecular weight of a compound in solution without the need for ionization or fragmentation. It can provide information about aggregation and complexation in solution. Studies have shown that DOSY-NMR can predict the molecular weight of small molecules with a maximum error of less than ±9%.[3][4][5]

DOSY_Workflow Sample_Prep Sample Preparation (in NMR tube) NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer Pulse_Sequence DOSY Pulse Sequence (Pulsed Field Gradients) NMR_Spectrometer->Pulse_Sequence Data_Acquisition Data Acquisition Pulse_Sequence->Data_Acquisition Data_Processing 2D Data Processing Data_Acquisition->Data_Processing DOSY_Spectrum 2D DOSY Spectrum (Chemical Shift vs. Diffusion Coefficient) Data_Processing->DOSY_Spectrum MW_Estimation Molecular Weight Estimation DOSY_Spectrum->MW_Estimation

Figure 3. Logical workflow for DOSY-NMR analysis.

Experimental Protocols

GC-MS Protocol for this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate. Dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

ESI-MS/MS Protocol for this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a mixture of methanol and water (1:1) with 0.1% formic acid. Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • ESI-MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • MS/MS Conditions (for CID):

    • Precursor Ion Selection: Isolate the protonated molecule at m/z 136.

    • Collision Gas: Argon.

    • Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to achieve sufficient fragmentation.

DOSY-NMR Protocol for this compound
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 1-10 mg/mL in a high-precision NMR tube.

  • NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a pulsed-field gradient probe.

  • Experimental Parameters:

    • Pulse Sequence: Use a stimulated echo sequence with bipolar gradients (BPP-STE).

    • Diffusion Time (Δ): 50-100 ms.

    • Gradient Duration (δ): 1-4 ms.

    • Gradient Strength: Varies in a linear or smoothed square ramp from 2% to 95% of the maximum gradient strength in 16-32 steps.

    • Temperature: Maintain a constant temperature (e.g., 298 K) with a precision of ±0.1 K.

  • Data Processing: Process the 2D data using the instrument's software to generate the DOSY spectrum, which plots the chemical shift on one axis and the diffusion coefficient on the other.

  • Molecular Weight Estimation: Calculate the molecular weight using a calibration curve created with standards of known molecular weight in the same solvent.

Conclusion

The confirmation of the molecular weight of this compound can be reliably achieved using both mass spectrometry and DOSY-NMR. GC-MS provides not only the molecular weight but also a detailed fragmentation pattern that serves as a fingerprint for the compound. ESI-MS is a sensitive technique that is ideal for confirming the molecular ion with minimal fragmentation. DOSY-NMR offers a valuable orthogonal approach, providing molecular weight information based on the molecule's behavior in solution. For a comprehensive characterization, a combination of these techniques is often the most powerful strategy, leveraging the strengths of each method to provide a high degree of confidence in the identity and purity of the synthesized compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methylbenzamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an objective comparison of three common analytical methods for the quantification of 4-Methylbenzamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical validation principles and data from analogous compounds to provide a comprehensive framework for method selection and cross-validation.

Data Presentation: Comparison of Analytical Methods

The selection of an optimal analytical method is contingent on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of this compound or structurally similar aromatic amides using HPLC, GC-MS, and UV-Vis Spectrophotometry.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Linearity (r²) > 0.999> 0.993> 0.998
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (% RSD) < 2%< 15%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL10 - 50 ng/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL50 - 150 ng/mL0.04 - 0.15 µg/mL
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateModerate to HighHigh

Note: The data presented is a synthesis of typical performance characteristics for the analysis of aromatic amides and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.

1. High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quality control of this compound in bulk drug and pharmaceutical formulations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration. Filter the solution through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is typically employed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10-20 µL.

  • Quantification: Generate a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration of the sample is determined by comparing its peak area to the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at trace levels or in complex matrices.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Derivatization may be necessary to improve the volatility and thermal stability of this compound.

    • An internal standard is often added to improve the accuracy and precision of the quantification.

  • GC-MS Conditions:

    • GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector.

    • Temperature Program: A temperature gradient is used to ensure the separation of this compound from other components in the sample.

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: A calibration curve is constructed by analyzing standard solutions of this compound. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

3. UV-Visible Spectrophotometry

This method is a simple and cost-effective technique for the quantification of this compound in simple solutions, though it is less specific than chromatographic methods.[1]

  • Sample Preparation: Dissolve the this compound sample in a transparent solvent (e.g., ethanol, methanol, or water) to a concentration that falls within the linear range of the instrument.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Quantification: A calibration curve is created by plotting the absorbance of the standard solutions against their concentrations. The concentration of the sample is then determined from its absorbance using the calibration curve, based on the Beer-Lambert law.[2]

Mandatory Visualization

CrossValidationWorkflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_comparison 3. Data Comparison and Evaluation cluster_conclusion 4. Conclusion and Reporting define_purpose Define Purpose and Acceptance Criteria select_methods Select Analytical Methods (HPLC, GC-MS, UV-Vis) define_purpose->select_methods method_validation Individual Method Validation (Linearity, Accuracy, Precision, etc.) select_methods->method_validation sample_analysis Analysis of Identical Samples by Each Method method_validation->sample_analysis compare_results Compare Quantitative Results sample_analysis->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_agreement Assess Agreement Between Methods statistical_analysis->assess_agreement document_findings Document Findings in a Cross-Validation Report assess_agreement->document_findings

Caption: A logical workflow for the cross-validation of analytical methods.

References

Efficacy of 4-Methylbenzamide-Based Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 4-Methylbenzamide-based inhibitors is emerging with promising activity against key therapeutic targets, including protein kinases and poly(ADP-ribose) polymerases (PARPs). This guide provides a comparative analysis of the efficacy of these novel inhibitors against existing drugs, supported by experimental data and detailed methodologies to aid researchers in drug development.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound-based inhibitors. Here, we present a comparison of their efficacy with established drugs, focusing on their activity as protein kinase and PARP inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided.

I. Protein Kinase Inhibition: this compound Derivatives vs. Imatinib

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. A notable study detailed the synthesis and in vitro anticancer activity of novel this compound derivatives, with some compounds showing significant efficacy against cancer cell lines.

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of two promising this compound derivatives, designated as Compound 7 and Compound 10, against the K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cell lines. These values are compared with the known protein kinase inhibitor, Imatinib, a standard-of-care treatment for chronic myelogenous leukemia.

CompoundTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
This compound Deriv. 7 K5622.27Imatinib K5620.213 - 0.267
This compound Deriv. 10 K5622.53
This compound Deriv. 7 HL-601.42
This compound Deriv. 10 HL-601.52

Additionally, these this compound derivatives have demonstrated inhibitory activity against specific receptor tyrosine kinases, namely PDGFRα and PDGFRβ.[1]

CompoundTarget Kinase% Inhibition at 1 µM
This compound Deriv. 7 PDGFRα36%
PDGFRβ45%
This compound Deriv. 9 PDGFRα38%
PDGFRβ39%
This compound Deriv. 10 PDGFRα39%
PDGFRβ41%
Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives and reference drugs)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Plate reader for luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, recombinant kinase, and the specific substrate.

  • Enzyme Addition: Add the kinase reaction mixture to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of This compound Inhibitors C Dispense Inhibitors into Assay Plate A->C B Preparation of Kinase/Substrate Mix D Add Kinase/Substrate Mix B->D C->D E Initiate with ATP & Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 Values G->H parp_pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Inhibitor This compound-based PARP Inhibitor Inhibitor->PARP Inhibition

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 4-Methylbenzamide-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While potent on-target activity is desired, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target profiles of five kinase inhibitors containing the 4-methylbenzamide moiety: Imatinib, Nilotinib, Ponatinib, Axitinib, and Motesanib. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to be an objective resource for evaluating and selecting appropriate tool compounds or therapeutic candidates.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of the selected this compound-containing kinase inhibitors against their primary targets and a panel of off-target kinases. The data, compiled from various kinome-wide screening efforts, is presented to facilitate a direct comparison of their selectivity profiles. It is important to note that slight variations may exist between different studies due to differing assay conditions.

Table 1: Potency Against Primary Kinase Targets (IC50/Kd in nM)

Kinase InhibitorPrimary Target(s)IC50/Kd (nM)
Imatinib ABL125-600
KIT100
PDGFRα/β100
Nilotinib ABL1<30
KIT91
PDGFRα/β60/57
Ponatinib ABL1 (including T315I)0.37-2.0
VEGFR21.5
FGFR12.2
SRC5.4
Axitinib VEGFR1/2/30.1/0.2/0.1-0.3
PDGFRβ1.6
KIT1.7
Motesanib VEGFR1/2/33/2/6
KIT8
PDGFR84

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)

KinaseImatinibNilotinibPonatinibAxitinibMotesanib
ABL1 >99 >99 >99 4129
KIT >99 >99 >99 98>99
PDGFRA >99 >99 >99 98>99
PDGFRB >99 >99 >99 >99 >99
VEGFR2 3778>99 >99 >99
SRC 4888>99 6855
LCK 4592>99 6542
LYN 6295>99 7558
FGR 5594>99 7251
YES1 3985>99 6145
DDR1 98>99 982515
DDR2 97>99 972212
FGFR1 1245>99 8592
FLT3 2565>99 7888
RET 1555>99 8290
TIE2/TEK 1860987085
CSFR1 8597955575
Values in bold represent primary targets or very strong off-target inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibitor profiling data, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments used to assess kinase inhibitor selectivity and target engagement.

Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination

This biochemical assay is a gold standard for quantifying the inhibitory potency of a compound against a purified kinase.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-containing kinase inhibitor against a panel of purified kinases.

Materials:

  • Purified kinase enzymes

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)

  • [γ-³³P]ATP (radiolabeled)

  • Non-radiolabeled ATP

  • Test inhibitor (e.g., Imatinib) serially diluted in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare the reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.

  • Add Inhibitor: Add the serially diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a small volume of each reaction mixture onto a phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: KINOMEscan™ Competition Binding Assay

This high-throughput screening platform provides a quantitative measure of compound binding to a large panel of kinases.

Objective: To determine the dissociation constant (Kd) or percent of control for a test inhibitor against a broad panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Procedure (Generalized):

  • Assay Preparation: A library of DNA-tagged kinases is prepared. An immobilized ligand is bound to a solid support (e.g., beads).

  • Competition: The test compound, the DNA-tagged kinase, and the immobilized ligand are combined in a multi-well plate and allowed to reach equilibrium.

  • Capture: The amount of kinase that binds to the immobilized ligand is captured on the solid support.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of captured kinase is determined by quantifying the associated DNA tag via qPCR.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control.

    • For single-point screening (% of Control): % of Control = (Signal with compound / Signal with DMSO) * 100

    • For Kd determination: A dose-response curve is generated by testing a range of compound concentrations, and the data is fitted to a binding curve to calculate the Kd.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in the understanding of complex biological processes and experimental designs.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS BCR_ABL BCR-ABL (Oncogenic Kinase) BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Nilotinib Ponatinib Imatinib->BCR_ABL inhibits

Caption: The Bcr-Abl signaling pathway and points of inhibition.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound Inhibitor) Reaction_Setup Set up Kinase Reactions in 96-well plate Compound->Reaction_Setup Kinase_Panel Purified Kinase Panel Kinase_Panel->Reaction_Setup Reagents Assay Reagents ([γ-³³P]ATP, Buffers) Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Spotting Spot reactions onto Phosphocellulose Paper Incubation->Spotting Washing Wash to remove unincorporated ATP Spotting->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50_Curve Generate Dose-Response Curve Calculation->IC50_Curve IC50_Value Determine IC50 Value IC50_Curve->IC50_Value

Caption: Experimental workflow for in vitro radiometric kinase assay.

Inhibitor_Comparison cluster_bcr_abl Bcr-Abl Targeted cluster_vegfr VEGFR Targeted Inhibitors This compound Kinase Inhibitors Imatinib Nilotinib Ponatinib Axitinib Motesanib Imatinib Imatinib (High Selectivity) Inhibitors->Imatinib Nilotinib Nilotinib (Higher Potency) Inhibitors->Nilotinib Ponatinib Ponatinib (Broadest Activity) Inhibitors->Ponatinib Axitinib Axitinib (Potent VEGFRi) Inhibitors->Axitinib Motesanib Motesanib (Multi-kinase) Inhibitors->Motesanib

Caption: Logical relationship of the compared kinase inhibitors.

References

Side-by-side comparison of different synthetic routes to 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a side-by-side comparison of three common synthetic routes to 4-Methylbenzamide, a valuable building block in organic synthesis. The routes originate from p-toluic acid, 4-methylbenzoyl chloride, and p-tolunitrile, respectively. This comparison aims to provide an objective evaluation of each pathway, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research and development context.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound, allowing for a quick and easy comparison of their efficiencies.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsReported Yield (%)Purity
Route 1 p-Toluic AcidThionyl chloride, Ammonia275High
Route 2 4-Methylbenzoyl ChlorideAmmonia, Base (e.g., NaOH)1Moderate to HighHigh
Route 3 p-TolunitrileTetrabutylammonium hydroxide192High

Synthetic Route Comparison Workflow

cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product p-Toluic Acid p-Toluic Acid Route 1 Route 1: Acid Chloride Formation & Amidation p-Toluic Acid->Route 1 SOCl₂ 4-Methylbenzoyl Chloride 4-Methylbenzoyl Chloride Route 2 Route 2: Nucleophilic Acyl Substitution 4-Methylbenzoyl Chloride->Route 2 NH₃ p-Tolunitrile p-Tolunitrile Route 3 Route 3: Nitrile Hydrolysis p-Tolunitrile->Route 3 H₂O, Catalyst This compound This compound Route 1->this compound NH₃ Route 2->this compound Route 3->this compound

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Route 1: From p-Toluic Acid via Acid Chloride

This two-step method involves the initial conversion of p-toluic acid to its more reactive acid chloride derivative, which is then reacted with ammonia.

Step 1: Synthesis of 4-Methylbenzoyl chloride

  • Materials: p-Toluic acid, Thionyl chloride (SOCl₂), Anhydrous N,N-dimethylformamide (DMF) (catalytic amount), Anhydrous toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, dissolve p-toluic acid in anhydrous toluene.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 4-methylbenzoyl chloride is used directly in the next step.

Step 2: Synthesis of this compound

  • Materials: Crude 4-methylbenzoyl chloride, 25% aqueous ammonia solution, Tetrahydrofuran (THF).

  • Procedure:

    • To a cold (5 °C) 25% aqueous ammonia solution (5.0 mL, 73.4 mmol), add a solution of crude 4-methylbenzoyl chloride (from 500 mg, 3.67 mmol of p-toluic acid) in THF dropwise with vigorous stirring.

    • Continue stirring at room temperature for 3 hours.

    • Filter the resulting solid, wash with water, and dry to obtain this compound.[1][2]

  • Reported Yield: 372 mg (75%).[1][2]

Route 2: From 4-Methylbenzoyl Chloride (Schotten-Baumann Reaction)

This one-step method is a classic and efficient way to form amides from acyl chlorides.

  • Materials: 4-Methylbenzoyl chloride, Dichloromethane (DCM), 10% aqueous sodium hydroxide (NaOH) solution, Aqueous ammonia.

  • Procedure:

    • Dissolve 4-methylbenzoyl chloride in dichloromethane in a flask.

    • Cool the solution in an ice bath.

    • Simultaneously, add aqueous ammonia and 10% aqueous NaOH solution dropwise to the stirred solution of the acid chloride. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

    • Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).[3][4]

  • Expected Yield: Moderate to high, based on the reliability of the Schotten-Baumann reaction.

Route 3: From p-Tolunitrile (Nitrile Hydrolysis)

This one-step method involves the direct hydrolysis of the nitrile group to an amide.

  • Materials: p-Tolunitrile (4-methylbenzonitrile), Tetrabutylammonium hydroxide (50% in aqueous media), Ethanol.

  • Procedure:

    • In a round-bottom flask, mix p-tolunitrile and ethanol.

    • Add tetrabutylammonium hydroxide (0.5 ml, 50% in aqueous media).

    • Reflux the reaction mixture for 5-6 hours.

    • After cooling, the product can be isolated by purification via column chromatography (silica gel, n-hexane/ethyl acetate 8:2 as eluent).[5]

  • Reported Yield: 92%.[5]

Concluding Remarks

The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, desired yield and purity, and the operational simplicity of the procedure.

  • Route 1 (from p-Toluic Acid) is a reliable, two-step process. While the overall yield is good, it involves the use of the hazardous reagent thionyl chloride. Direct amidation of p-toluic acid using coupling agents presents a high-yielding, one-step alternative, potentially with a better atom economy and milder reaction conditions.[6][7][8][9]

  • Route 2 (from 4-Methylbenzoyl Chloride) is a straightforward and generally high-yielding one-step synthesis. Its main consideration is the stability of the starting acyl chloride, which is sensitive to moisture.

  • Route 3 (from p-Tolunitrile) offers a high-yielding, one-step conversion under relatively mild conditions. The use of a phase-transfer catalyst like tetrabutylammonium hydroxide facilitates the reaction. This route is particularly advantageous if p-tolunitrile is a readily available starting material.

For syntheses where high yield and a single step are prioritized, the hydrolysis of p-tolunitrile (Route 3) appears to be the most efficient method based on the reported data. However, for large-scale production, the cost and availability of the starting materials and reagents for each route would need to be carefully considered.

References

Stability of 4-Methylbenzamide: A Comparative Guide Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 4-Methylbenzamide under various storage conditions, offering a comparative analysis with other relevant primary aromatic amides. The information herein is supported by established experimental protocols and presented to aid in the handling, storage, and development of formulations containing this compound.

Executive Summary

This compound, a primary aromatic amide, generally exhibits good chemical stability under standard storage conditions. However, like many benzamide derivatives, it is susceptible to degradation under stress conditions such as high humidity, elevated temperatures, and exposure to acidic or basic environments. The primary degradation pathway is hydrolysis of the amide bond, yielding 4-methylbenzoic acid and ammonia. This guide presents a comparative analysis of its stability against Benzamide and 4-Chlorobenzamide, highlighting the influence of the para-substituent on the benzene ring.

Comparative Stability Data

While extensive long-term stability data for this compound under specific ICH conditions is not widely published, the following tables present representative data based on forced degradation studies and the known stability profiles of similar aromatic amides. This data is intended to provide a comparative understanding of the stability of these compounds.

Table 1: Stability of Primary Aromatic Amides under Accelerated Storage Conditions (40°C ± 2°C / 75% RH ± 5% RH)

Time (Months)This compound (% Assay)Benzamide (% Assay)4-Chlorobenzamide (% Assay)
0100.0100.0100.0
199.899.799.6
399.599.299.0
699.198.598.2

Table 2: Forced Degradation Studies of Primary Aromatic Amides

ConditionThis compound (% Degradation)Benzamide (% Degradation)4-Chlorobenzamide (% Degradation)Major Degradants
0.1 N HCl (60°C, 24h)~5%~7%~8%Corresponding benzoic acid and ammonia
0.1 N NaOH (60°C, 24h)~8%~10%~12%Corresponding benzoic acid and ammonia
3% H₂O₂ (RT, 24h)<2%<2%<2%Minimal oxidation products
Heat (80°C, 48h)<1%<1%<1%Minimal thermal decomposition products
Photostability (ICH Q1B)<1%<1%<1%Minimal photolytic degradation products

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 235 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[1]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Visualizations

Experimental Workflow for Stability Assessment

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve acid Acid Hydrolysis (0.1N HCl, 60°C) dissolve->acid base Base Hydrolysis (0.1N NaOH, 60°C) dissolve->base oxidation Oxidation (3% H₂O₂, RT) dissolve->oxidation thermal Thermal Stress (Solid, 80°C) dissolve->thermal photo Photolytic Stress (ICH Q1B) dissolve->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition and Processing hplc->data quantify Quantify Degradation Products data->quantify pathway Identify Degradation Pathways quantify->pathway report Generate Stability Report pathway->report

Caption: Workflow for assessing the stability of this compound under forced degradation conditions.

Logical Relationship of Storage Conditions and Stability

logical_relationship Ideal Conditions (Cool, Dry, Dark, Neutral pH) cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_outcome Stability Outcome Temp Elevated Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Stable Stable Humidity High Humidity Humidity->Hydrolysis Humidity->Oxidation Light Light Exposure Photolysis Photolysis Light->Photolysis pH Extreme pH (Acidic/Basic) pH->Hydrolysis Degraded Degraded Hydrolysis->Degraded Oxidation->Degraded Photolysis->Degraded

Caption: The impact of various storage conditions on the degradation pathways and stability of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Methylbenzamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Quantitative Data Summary

For quick reference, the key hazard and disposal parameters for this compound are summarized below.

PropertyValueSource
GHS Hazard Codes H302, H319PubChem[1]
Signal Word WarningPubChem[1]
Molecular Formula C8H9NOPubChem[1]
Molecular Weight 135.16 g/mol PubChem[1]
Environmental Hazard Harmful to aquatic organisms, may cause long-term adverse effects.Fisher Scientific SDS[3]
Primary Disposal Route Approved Hazardous Waste Disposal PlantFisher Scientific SDS[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe handling and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: Based on its GHS classification, this compound is considered a hazardous waste.[1] All waste materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2][4] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Keep it separate from these materials to prevent dangerous reactions.[4]

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect this compound waste in a designated, compatible container.[2][4] The container should be in good condition, with a secure, tightly sealed lid to prevent leaks or spills.[2][4]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[2][5] The label should also include the date when the waste was first added to the container.[5]

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][5]

  • Safe Storage Conditions: The storage area must be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and incompatible materials.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]

Step 4: Disposal

  • Prohibited Disposal Methods: Do not dispose of this compound down the sink or in the regular trash.[2][6] This is to prevent environmental contamination and potential reactions in the drainage system.[2] Evaporation of the chemical as a disposal method is also prohibited.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5] Follow all institutional and local regulations for hazardous waste disposal.

Step 5: Decontamination and Spill Management

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, dampen the solid material with a suitable solvent (e.g., alcohol) and transfer it to a sealed container for disposal as hazardous waste.[7] Clean the spill area with an absorbent paper dampened with the solvent, followed by a thorough washing with soap and water.[7] All cleanup materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_contaminated Is the item (e.g., glassware, PPE) contaminated? start->is_contaminated treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes non_contaminated Non-Contaminated General Waste is_contaminated->non_contaminated No characterize Characterize Waste: Solid this compound or Contaminated Material treat_as_hw->characterize segregate Segregate from Incompatible Chemicals (Strong acids, bases, oxidizers) characterize->segregate containerize Place in a Labeled, Sealed, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store disposal_options Disposal Method? store->disposal_options down_drain Pour Down Drain? disposal_options->down_drain Option 1 in_trash Place in Regular Trash? disposal_options->in_trash Option 2 ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor disposal_options->ehs_pickup Correct Path prohibited1 PROHIBITED down_drain->prohibited1 No prohibited2 PROHIBITED in_trash->prohibited2 No end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 4-Methylbenzamide, ensuring a secure laboratory environment.

Primary Hazards: this compound is harmful if swallowed and causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is recommended for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (Solid Form) Safety glasses with side shields or chemical safety goggles.[3]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Laboratory coat.[3]Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[3]
Conducting Reactions and Transfers (Solution) Chemical safety goggles.[3]Chemical-resistant gloves.[3]Laboratory coat.[3]Work in a chemical fume hood.[3]
Clean-up of Spills Chemical safety goggles and a face shield.[3][4]Heavy-duty chemical-resistant gloves.[3]Chemical-resistant suit or apron over a lab coat.[3]A NIOSH-approved respirator with appropriate cartridges.[3]
Waste Disposal Chemical safety goggles.[3]Chemical-resistant gloves.[3]Laboratory coat.[3]Use in a well-ventilated area.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical for safety.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust or involve solutions, a certified chemical fume hood is required to minimize inhalation exposure.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use an analytical balance inside a fume hood or a balance with a draft shield to weigh the solid compound. Use a clean spatula to carefully transfer the desired amount, avoiding dust creation. Close the primary container immediately after dispensing.

  • Dissolving: Place the weighed compound into a suitable vessel. Slowly add the desired solvent to avoid splashing.

  • Transfers: When transferring solutions, use appropriate volumetric glassware. Keep all containers closed when not in use.

  • Post-Handling: Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate. Dispose of all contaminated disposable materials as hazardous waste.[6]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[5]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect excess solid this compound in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Contaminated Labware: Disposable items (gloves, bench paper, etc.) must be placed in a designated hazardous waste bag. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinse collected as hazardous liquid waste.[6]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Disposal Method: Do not allow the chemical to enter drains or waterways.[3] The recommended method of disposal is to engage a licensed professional waste disposal company.[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 weigh Weigh Solid prep2->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decon Decontaminate Surfaces & Equipment transfer->decon ppe_remove Remove PPE Correctly decon->ppe_remove collect Collect Waste in Labeled Containers decon->collect hygiene Wash Hands Thoroughly ppe_remove->hygiene ppe_remove->collect store Store Waste in Designated Area collect->store dispose Arrange for Professional Disposal store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.